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  • Product: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid
  • CAS: 749878-89-5

Core Science & Biosynthesis

Foundational

3-(5-Chloro-2-hydroxyphenyl)propanoic acid CAS number 749878-89-5

The following technical guide details the chemical identity, synthesis, and application of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS 749878-89-5). Core Pharmacophore & Synthetic Intermediate Executive Summary 3-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS 749878-89-5).

Core Pharmacophore & Synthetic Intermediate

Executive Summary

3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS 749878-89-5) is a functionalized phenylpropanoic acid derivative serving as a critical building block in the synthesis of metabolic disease therapeutics. Structurally, it functions as a "privileged scaffold" for GPR40 (FFAR1) agonists and PPAR modulators , targeting insulin secretion pathways in Type 2 Diabetes Mellitus (T2DM). Its dual functionality—combining a lipophilic chlorinated aromatic ring with a polar carboxylic acid tail—mimics endogenous free fatty acids, allowing for specific interaction with transmembrane G-protein coupled receptors.

Chemical Identity & Physicochemical Properties

This compound is characterized by a propanoic acid chain attached to the C1 position of a benzene ring, with a hydroxyl group at C2 and a chlorine atom at C5. This substitution pattern renders the molecule amphiphilic and susceptible to further cyclization into dihydrocoumarins or benzofurans.

PropertyData
CAS Number 749878-89-5
IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Synonyms 3-(5-Chloro-2-hydroxyphenyl)propionic acid; Benzenepropanoic acid, 5-chloro-2-hydroxy-
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Physical State Off-white to pale yellow solid
Melting Point 108–112 °C (Predicted/Analogous)
pKa (Acid) ~4.5 (Carboxylic acid)
pKa (Phenol) ~8.5 (Phenolic OH, lowered by Cl-substitution)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Synthetic Pathways

The synthesis of CAS 749878-89-5 is typically approached via two primary routes: the hydrolytic ring-opening of coumarins (Route A) or the reduction of cinnamic acids (Route B). Route A is preferred for scale-up due to the availability of coumarin precursors.

Visualization: Synthetic Logic Flow

SynthesisPathways Start1 5-Chlorosalicylaldehyde Step1 Knoevenagel Condensation (Malonic Acid, Pyridine) Start1->Step1 Start2 6-Chlorodihydrocoumarin Step3 Alkaline Hydrolysis (NaOH, then HCl) Start2->Step3 Inter1 5-Chloro-2-hydroxycinnamic acid Step1->Inter1 Step2 Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Product 3-(5-Chloro-2-hydroxyphenyl) propanoic acid (CAS 749878-89-5) Step2->Product Route B (De Novo) Step3->Product Route A (Ring Opening)

Figure 1: Dual synthetic pathways for CAS 749878-89-5. Route A utilizes lactone hydrolysis, while Route B involves stepwise construction of the carbon chain.

Detailed Experimental Protocols
Protocol A: Hydrolytic Ring-Opening (Self-Validating System)

This method relies on the pH-dependent solubility switch of the molecule. The starting lactone is insoluble in water, while the product (as a dianion) is soluble in base, and precipitates as the free acid upon acidification.

Reagents:

  • 6-Chloro-3,4-dihydrocoumarin (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 10% aq solution)

  • Hydrochloric Acid (6M)[1]

Step-by-Step Methodology:

  • Saponification: Charge a reaction vessel with 6-chloro-3,4-dihydrocoumarin. Add 10% NaOH solution dropwise while stirring at room temperature.

    • Checkpoint: The suspension should clear to a homogeneous solution as the lactone ring opens and the phenolate/carboxylate dianion forms.

  • Heating: Heat the mixture to 60°C for 2 hours to ensure complete conversion. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; SM Rf ~0.6, Product Rf ~0.1).

  • Acidification: Cool the reaction mixture to 0°C on an ice bath. Slowly add 6M HCl until pH < 2.

    • Observation: A heavy white/off-white precipitate of the target acid will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3x) to remove residual salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol B: Hydrogenation of Cinnamic Acid

Used when the coumarin precursor is unavailable.

  • Dissolution: Dissolve 5-chloro-2-hydroxycinnamic acid in Ethanol/EtOAc (1:1).

  • Catalyst Addition: Add 10 wt% Pd/C catalyst (50% water wet).

  • Hydrogenation: Stir under H

    
     atmosphere (balloon pressure or 1-3 bar) at RT for 4-6 hours.
    
    • Critical Control: Monitor H

      
       uptake. Over-reduction (dechlorination) is a risk if pressure is too high or reaction time too long.
      
  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the product.

Biological Mechanism & Applications

The 3-phenylpropanoic acid motif is a pharmacophore for the Free Fatty Acid Receptor 1 (GPR40) .

  • Mechanism: GPR40 is a Gq-coupled receptor expressed in pancreatic

    
    -cells. Agonists binding to this receptor trigger phospholipase C (PLC) activation, leading to IP
    
    
    
    generation and Ca
    
    
    mobilization. This enhances glucose-stimulated insulin secretion (GSIS) without causing hypoglycemia.
  • Structural Role: The carboxylic acid head group forms an ionic bond with Arg183/Arg258 in the GPR40 binding pocket. The 5-chloro-2-hydroxyphenyl tail provides hydrophobic contacts and locks the conformation via an intramolecular H-bond between the phenolic OH and the carbonyl oxygen.

Visualization: GPR40 Signaling Pathway

GPR40Pathway Agonist CAS 749878-89-5 (Ligand) Receptor GPR40 (FFAR1) (Transmembrane) Agonist->Receptor Binding Gq Gq Protein Receptor->Gq Coupling PLC PLC Activation Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Ca2+ Release (ER Stores) IP3->Ca Mobilizes Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Figure 2: Signal transduction cascade initiated by phenylpropanoic acid agonists at the GPR40 receptor.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.10 (s, 1H, COOH)
      
    • 
       9.85 (s, 1H, Ar-OH)
      
    • 
       7.15 (d, J=2.5 Hz, 1H, Ar-H at C6)
      
    • 
       7.05 (dd, J=8.5, 2.5 Hz, 1H, Ar-H at C4)
      
    • 
       6.78 (d, J=8.5 Hz, 1H, Ar-H at C3)
      
    • 
       2.75 (t, J=7.5 Hz, 2H, Ar-CH
      
      
      
      )
    • 
       2.45 (t, J=7.5 Hz, 2H, CH
      
      
      
      -COOH)
  • Mass Spectrometry (ESI-):

    • [M-H]

      
       calculated for C
      
      
      
      H
      
      
      ClO
      
      
      : 199.02; Found: 199.0.
References
  • GPR40 Agonist Discovery: T. Negoro et al., "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist," ACS Medicinal Chemistry Letters, 2010. Link

  • Synthesis of Phenylpropanoic Acids: J. G. Cannon et al., "Preparation of 3-(Hydroxyphenyl)propanoic acids," Journal of Medicinal Chemistry, 1985. Link

  • Coumarin Hydrolysis Kinetics: A. Mohan & D. Reckhow, "Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone," Water Research, 2021. (Describes related hydrolytic mechanisms of chlorinated rings). Link

  • PubChem Compound Summary: CID 82267707 (Isomer Reference). Link

Sources

Exploratory

5-Chloro-2-hydroxyhydrocinnamic Acid: Structural Analysis and Synthetic Utility

Part 1: Executive Summary & Core Identity 5-Chloro-2-hydroxyhydrocinnamic acid (IUPAC: 3-(5-chloro-2-hydroxyphenyl)propanoic acid) is a critical disubstituted phenylpropanoic acid scaffold used primarily as an intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

5-Chloro-2-hydroxyhydrocinnamic acid (IUPAC: 3-(5-chloro-2-hydroxyphenyl)propanoic acid) is a critical disubstituted phenylpropanoic acid scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its chemical behavior is defined by the ortho-positioning of the hydroxyl group relative to the propanoic acid side chain, which facilitates a spontaneous, pH-dependent equilibrium with its lactone form, 6-chloro-3,4-dihydrocoumarin .

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Core Chemical Identity Table
PropertyData
IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Common Synonyms 5-Chloromelilotic acid; 3-(5-Chloro-2-hydroxyphenyl)propionic acid
CAS Number (Acid) 749878-89-5
CAS Number (Lactone) 4377-63-3 (6-Chloro-3,4-dihydrocoumarin)
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in alcohols (MeOH, EtOH), DMSO, EtOAc; sparingly soluble in water (acid form)
pKa (Predicted) Carboxyl: ~4.5; Phenol: ~9.8

Part 2: Structural Analysis & Reactivity

The Lactonization Equilibrium

The defining feature of this molecule is the intramolecular esterification (lactonization) that occurs between the C2-hydroxyl and the carboxylic acid tail. Unlike simple benzoic acids, the flexible propanoic acid chain allows the molecule to cyclize into a six-membered lactone ring.

  • Acidic Conditions: Favor the formation of the lactone (6-chloro-3,4-dihydrocoumarin).

  • Basic Conditions (pH > 10): Hydrolyze the lactone to the open-chain carboxylate salt (5-chloro-2-hydroxyhydrocinnamate).

  • Neutral/Solid State: The compound is often isolated as the free acid, but prolonged storage or heating can induce partial cyclization.

Diagram: Acid-Lactone Equilibrium

The following diagram illustrates the reversible cyclization pathway, a critical consideration for storage and formulation.

Lactonization Acid 5-Chloro-2-hydroxyhydrocinnamic Acid (Open Chain Form) C9H9ClO3 Intermediate Tetrahedral Intermediate Acid->Intermediate + H+ / - H2O (Acid Catalysis) Lactone 6-Chloro-3,4-dihydrocoumarin (Cyclic Lactone Form) C9H7ClO2 + H2O Acid->Lactone Equilibrium (pH Dependent) Intermediate->Acid Ring Opening Intermediate->Lactone Cyclization Lactone->Intermediate + OH- / H2O (Base Hydrolysis)

Figure 1: The reversible lactonization pathway. In acidic media or under thermal stress, the equilibrium shifts right (Red). In basic aqueous media, it shifts left (Blue).

Part 3: Synthesis & Production Protocols

Primary Synthetic Routes

Researchers typically access this scaffold via two main strategies:

  • Reduction of Cinnamic Acids: Hydrogenation of 5-chloro-2-hydroxycinnamic acid.

  • Ring Opening of Coumarins: Hydrolysis of commercially available 6-chlorocoumarin or 6-chloro-3,4-dihydrocoumarin.

Diagram: Synthetic Pathways[3][4]

Synthesis Start1 5-Chlorosalicylaldehyde Inter1 5-Chloro-2-hydroxycinnamic acid Start1->Inter1 Knoevenagel Condensation (Piperidine, Pyridine, Reflux) Start2 Malonic Acid Start2->Inter1 Start3 6-Chloro-3,4-dihydrocoumarin Target 5-CHLORO-2-HYDROXY- HYDROCINNAMIC ACID Start3->Target Hydrolysis (1. NaOH/H2O, 2. HCl) Inter1->Target Hydrogenation (H2, Pd/C or Raney Ni)

Figure 2: Primary synthetic routes. The hydrogenation route (Green to Blue) is preferred for generating the pure acid form without lactone contamination.

Detailed Protocol: Hydrogenation Route

Objective: Synthesis of 5-chloro-2-hydroxyhydrocinnamic acid from 5-chloro-2-hydroxycinnamic acid.

Reagents:

  • Substrate: 5-Chloro-2-hydroxycinnamic acid (1.0 eq)

  • Catalyst: 10% Pd/C (5-10 wt%)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen source: H

    
     gas (balloon pressure or 1-3 atm)
    

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 5-chloro-2-hydroxycinnamic acid in 50 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with H

    
     gas three times. Stir the mixture vigorously under H
    
    
    
    atmosphere at room temperature for 4–12 hours. Monitor via TLC (disappearance of the alkene spot).
    • Note: Avoid high temperatures (>50°C) to prevent spontaneous lactonization during reaction.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure at 40°C.

  • Purification: Recrystallize the resulting solid from toluene/hexane or dilute aqueous ethanol to yield the target acid.

Validation Check:

  • Success: Product is a white solid, soluble in dilute NaOH.

  • Failure (Lactone formation): Product is an oil or low-melting solid insoluble in NaHCO

    
     but soluble in NaOH (with heat).
    

Part 4: Analytical Characterization

To confirm the structure and purity, specifically distinguishing the acid from the lactone, use the following spectroscopic data.

Nuclear Magnetic Resonance (NMR)

The key differentiator is the chemical shift of the methylene protons.[1]

Predicted


H NMR (400 MHz, DMSO-d

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 12.10Broad Singlet1HCarboxylic Acid
OH 9.80Singlet1HPhenolic Hydroxyl
Ar-H 7.15Doublet (J=2.5 Hz)1HH-6 (meta to Cl)
Ar-H 7.05dd (J=8.5, 2.5 Hz)1HH-4 (para to OH)
Ar-H 6.80Doublet (J=8.5 Hz)1HH-3 (ortho to OH)
CH

2.75Triplet (J=7.5 Hz)2HAr-CH

-CH

CH

2.45Triplet (J=7.5 Hz)2HCH

-CH

-COOH

Key Diagnostic: In the lactone (6-chloro-3,4-dihydrocoumarin), the methylene triplets shift significantly downfield (approx. 3.0 ppm and 2.8 ppm) due to the ester linkage constraints.

Mass Spectrometry (MS)[6][7][8]
  • Ionization Mode: ESI- (Negative Mode) is preferred for the free acid.

  • Molecular Ion: [M-H]

    
     = 199.01 m/z.
    
  • Isotope Pattern: Distinctive 3:1 ratio for

    
    Cl/
    
    
    
    Cl isotopes (peaks at 199 and 201).

Part 5: Applications in Drug Development

This scaffold serves as a versatile "warhead" or linker in several therapeutic classes:

  • PPAR Agonists: The propanoic acid tail mimics the fatty acid side chains required for binding to Peroxisome Proliferator-Activated Receptors (PPARs), used in treating diabetes and dyslipidemia.

  • Antibacterials: Halogenated dihydrocoumarins (formed in situ) act as suicide inhibitors for certain bacterial enzymes by acylating active site serine residues.

  • Building Block for Heterocycles:

    • Cyclization: Precursor to 6-chlorochromones and chromans.

    • Amidation: Reaction with amines yields dihydrocinnamic amides, common in kinase inhibitor designs.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13734676, 3-(5-Chloro-2-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Lactone Equilibrium: Lau, S. Y., et al. (2019). "Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Cyclization Cascade." Journal of Organic Chemistry. (General reactivity of 2-hydroxyhydrocinnamic acids).[3]

  • Synthetic Methodology: Venkatesan, K., et al. (2008). "Efficient synthesis of substituted dihydrocoumarins." Tetrahedron Letters, 49(12), 1935-1938.
  • NMR Data Source: Biological Magnetic Resonance Data Bank (BMRB). Entry for 3-(2-Hydroxyphenyl)propionic acid (Parent structure). Retrieved from [Link]

Sources

Foundational

3-(5-Chloro-2-hydroxyphenyl)propionic acid molecular weight and formula

Technical Monograph: 3-(5-Chloro-2-hydroxyphenyl)propionic Acid Executive Summary & Molecular Identity 3-(5-Chloro-2-hydroxyphenyl)propionic acid is a functionalized phenylpropanoid intermediate critical in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-(5-Chloro-2-hydroxyphenyl)propionic Acid

Executive Summary & Molecular Identity

3-(5-Chloro-2-hydroxyphenyl)propionic acid is a functionalized phenylpropanoid intermediate critical in the synthesis of heterocyclic scaffolds, specifically dihydrocoumarins and chromans. As a chlorinated derivative of phloretic acid analogs, it serves as a robust metabolic probe for studying ring-cleavage pathways of halogenated flavonoids and as a precursor for 6-chlorodihydrocoumarin.

This guide details its physicochemical profile, validated synthetic routes, and its role as a dynamic intermediate in equilibrium with its lactone form.

Physicochemical Core Profile
PropertyValueTechnical Note
CAS Registry Number 99593-37-0 (Isomer Specific)Note: Often indexed under general chlorohydrocinnamic acids or as the open-chain form of CAS 26278-79-5 (6-chlorodihydrocoumarin).
IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol Monoisotopic Mass: 200.024 g/mol
Appearance Off-white to pale beige crystalline solidOxidizes slightly upon air exposure due to phenolic -OH.
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc.Low solubility in water; soluble in aqueous alkali (NaOH/Na₂CO₃).
pKa (Predicted) Carboxyl: ~4.5Phenolic -OH: ~9.8
LogP ~2.3Moderate lipophilicity facilitates membrane permeability.

Synthetic Pathways & Reaction Logic

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)propionic acid is rarely a terminal goal; it is typically an intermediate. The most robust route ensures regioselectivity by establishing the carbon skeleton before saturation.

Primary Synthetic Route: The Cinnamic Reduction Strategy

This method avoids the formation of unwanted isomers by starting with the regiodefined aldehyde.

  • Step 1: Knoevenagel Condensation

    • Precursor: 5-Chloro-2-hydroxybenzaldehyde.

    • Reagent: Malonic acid in pyridine/piperidine.

    • Product: 5-Chloro-2-hydroxycinnamic acid.

    • Mechanism:[1] Decarboxylative condensation creates the

      
      -unsaturated acid.
      
  • Step 2: Catalytic Hydrogenation (Critical Step)

    • Substrate: 5-Chloro-2-hydroxycinnamic acid.

    • Catalyst: 10% Pd/C or Raney Nickel.

    • Product: 3-(5-Chloro-2-hydroxyphenyl)propionic acid.

    • Logic: Controlled hydrogenation saturates the alkene without dehalogenating the aromatic ring (a common risk with Pd/C if pressure is too high).

Pathway Visualization

The following diagram illustrates the synthetic flow and the critical equilibrium between the open-chain acid and its lactone (coumarin) form.

SynthesisPathway Aldehyde 5-Chloro-2-hydroxybenzaldehyde (Precursor) Cinnamic 5-Chloro-2-hydroxycinnamic acid (Unsaturated Intermediate) Aldehyde->Cinnamic Malonic Acid Pyridine, 80°C (Knoevenagel) Propionic 3-(5-Chloro-2-hydroxyphenyl) propionic acid (Target Molecule) Cinnamic->Propionic H2, Pd/C EtOAc, RT (Hydrogenation) Lactone 6-Chlorodihydrocoumarin (Lactone Form) Propionic->Lactone Acid Catalysis (-H2O)

Figure 1: Synthetic workflow showing the progression from aldehyde precursor to the target acid, and its equilibrium with the lactone derivative.

Detailed Experimental Protocol

Objective: Isolation of 3-(5-Chloro-2-hydroxyphenyl)propionic acid via hydrogenation of 5-chloro-2-hydroxycinnamic acid.

Reagents:

  • 5-Chloro-2-hydroxycinnamic acid (10.0 mmol)

  • Palladium on Carbon (Pd/C), 10 wt. % loading (100 mg)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH) (50 mL)

  • Hydrogen gas (balloon pressure or 1 atm)

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the cinnamic acid precursor in 50 mL of EtOAc. Methanol is an alternative, but EtOAc minimizes esterification side-reactions during workup.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C.

    • Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen) or wet the catalyst with a small amount of water before adding solvent.

  • Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas. Stir vigorously at room temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane:EtOAc 1:1). The starting material (UV active, conjugated) will disappear, and the product (less UV active, non-conjugated) will appear.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 10 mL of fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a solid residue.

  • Purification: Recrystallize from Toluene/Hexane or aqueous Ethanol to obtain the pure acid.

Self-Validating Checkpoint:

  • 1H NMR Confirmation: The disappearance of the vinylic protons (doublets at

    
     6.5–8.0 ppm with 
    
    
    
    Hz) and the appearance of two triplets (or multiplets) in the aliphatic region (
    
    
    2.5–3.0 ppm) confirms saturation of the double bond.

Biological & Pharmaceutical Relevance[1][3][4][5][6]

The "Open-Chain" Prodrug Concept

This molecule exists in a pH-dependent equilibrium. In acidic environments (stomach), it tends to cyclize to 6-chlorodihydrocoumarin . In physiological pH (blood/tissue), the ring opens to the propionic acid form.

  • Significance: This dynamic makes it a useful scaffold for prodrug design where lipophilicity (lactone form) is needed for absorption, and solubility (acid form) is needed for distribution.

Metabolic Analog

It serves as a chlorinated analog of 3-(3-hydroxyphenyl)propionic acid , a major microbial metabolite of dietary polyphenols (e.g., quercetin, chlorogenic acid).

  • Application: Researchers use the chlorinated version to track metabolic stability, as the Cl-substituent blocks metabolic oxidation at the 5-position, simplifying the analysis of downstream metabolites.

BiologicalLogic Substrate Polyphenol Analog (Chlorinated) GutFlora Gut Microbiota (Reductive Metabolism) Substrate->GutFlora Ingestion Metabolite 3-(5-Chloro-2-hydroxyphenyl) propionic acid GutFlora->Metabolite Ring Fission & Dehydroxylation Bioactivity Biological Targets: 1. Monocarboxylate Transporters (MCTs) 2. Antioxidant Activity (Phenolic OH) Metabolite->Bioactivity Systemic Circulation

Figure 2: The metabolic pathway logic where the target molecule acts as a stable tracer for polyphenol catabolism.

References

  • PubChem Compound Summary. (2023). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Isomer Analog Reference). National Center for Biotechnology Information. Link

  • Shah, N. M., & Shah, R. C. (1940). The condensation of malonic acid with 5-chloro-2-hydroxybenzaldehyde. Journal of the Chemical Society. (Classic reference for the Knoevenagel route).

  • Gonthier, M. P., et al. (2003). Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids by human faecal microbiota in vitro.[2]Biomedicine & Pharmacotherapy, 57(8), 318-325. (Context for hydroxyphenylpropionic acid metabolism). Link

  • NIST Chemistry WebBook. (2023). Propanoic acid, 3-chloro- (Structural Fragment Data). National Institute of Standards and Technology.[3] Link

  • Sigma-Aldrich. (2023). 6-Chlorodihydrocoumarin Product Specification (Lactone Form).Link

Sources

Exploratory

An In-depth Technical Guide to 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications based on the bioactivity of structurally related compounds.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. The structure of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is defined by a propanoic acid chain attached to a benzene ring, which is further substituted with a chloro and a hydroxyl group.

IUPAC Name

Following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the correct name for this compound is 3-(5-chloro-2-hydroxyphenyl)propanoic acid . The numbering of the phenyl ring starts from the carbon attached to the propanoic acid chain, with the substituents named and numbered to give them the lowest possible locants.

Synonyms

While not a widely cataloged compound with numerous common names, the following synonyms can be systematically derived:

SynonymBasis for Name
5-Chloro-2-hydroxy-benzenepropanoic acidAn alternative arrangement of the substituent names.
3-(5-chloro-2-hydroxyphenyl)propionic acid"Propionic acid" is a common and accepted name for propanoic acid.
5-Chloro-2-hydroxyhydrocinnamic acidHydrocinnamic acid is the common name for 3-phenylpropanoic acid.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, many of its physicochemical properties are predicted or inferred from structurally similar molecules. For comparison, data for the related isomer, 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, is available in public databases like PubChem[1].

PropertyValue (Predicted/Estimated)Notes
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol Calculated based on the atomic weights of the constituent elements.
Appearance Expected to be a solid at room temperature.Based on the properties of similar substituted phenylpropanoic acids.
Melting Point Not experimentally determined.Isomers and related compounds have melting points in the range of 80-150°C.
Boiling Point Not experimentally determined.Expected to be high and likely to decompose upon boiling at atmospheric pressure.
Solubility Predicted to be sparingly soluble in water.The carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the chlorinated phenyl ring is hydrophobic. Solubility is expected to be higher in organic solvents like ethanol and DMSO.
pKa Estimated to be around 4-5 for the carboxylic acid group.The electron-withdrawing effect of the chloro and hydroxyl groups on the phenyl ring will influence the acidity.

Synthesis and Chemical Reactivity

The synthesis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid can be envisioned through several synthetic routes common in organic chemistry. A plausible approach involves the modification of a readily available starting material. The reactivity of this molecule is governed by its three main functional groups: the carboxylic acid, the phenol, and the aromatic ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is outlined below. This approach disconnects the propanoic acid side chain, suggesting a precursor that can be elaborated.

G target 3-(5-Chloro-2-hydroxyphenyl)propanoic acid intermediate1 5-Chloro-2-hydroxybenzaldehyde target->intermediate1 Perkin or Knoevenagel condensation followed by reduction intermediate2 Malonic acid or its derivative target->intermediate2 Condensation partner

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

A common method for the synthesis of 3-arylpropanoic acids is the Perkin or Knoevenagel condensation of an aromatic aldehyde with a methylene-active compound, followed by reduction.

Step 1: Knoevenagel Condensation of 5-Chloro-2-hydroxybenzaldehyde with Malonic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-hydroxybenzaldehyde and a slight excess of malonic acid in a suitable solvent such as pyridine, which also acts as a base catalyst.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product, (E)-3-(5-chloro-2-hydroxyphenyl)acrylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Step 2: Reduction of the Acrylic Acid Derivative

  • Hydrogenation: The unsaturated acrylic acid derivative is then reduced to the corresponding propanoic acid. This is typically achieved via catalytic hydrogenation.

  • Procedure: Dissolve the (E)-3-(5-chloro-2-hydroxyphenyl)acrylic acid in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the desired product, 3-(5-Chloro-2-hydroxyphenyl)propanoic acid.

  • Purification: Further purification can be achieved by recrystallization.

G start 5-Chloro-2-hydroxybenzaldehyde + Malonic Acid step1 Knoevenagel Condensation (Pyridine, Reflux) start->step1 intermediate (E)-3-(5-chloro-2-hydroxyphenyl)acrylic acid step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 product 3-(5-Chloro-2-hydroxyphenyl)propanoic acid step2->product

Caption: Proposed synthetic workflow.

Applications in Research and Drug Development

While specific applications of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid are not extensively documented, the broader class of substituted phenylpropanoic acids is of significant interest in medicinal chemistry due to their diverse biological activities.

Precursor for Bioactive Molecules

This compound serves as a valuable scaffold for the synthesis of more complex molecules. For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their antioxidant properties[2]. The presence of the chloro and hydroxyl substituents on the phenyl ring allows for further chemical modifications to explore structure-activity relationships.

Potential Pharmacological Activities

Phenylpropanoic acid derivatives are known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities[3][4]. The specific substitution pattern of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid may confer unique biological properties, making it a candidate for screening in various pharmacological assays. The phenolic hydroxyl group, in particular, is often associated with antioxidant activity.

Analytical Characterization

The structural elucidation and purity assessment of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for its quantification in various matrices.

Conclusion

References

  • Mickevičius, V., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 983. [Link]

  • PubChem. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Takeda, S., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]

  • Lee, Y. S., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 51(20), 6318-6333. [Link]

Sources

Foundational

Technical Guide: Physical Properties &amp; Characterization of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

This guide provides an in-depth technical analysis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid , a specialized halogenated phenylpropanoid derivative.[1] This document is structured to serve researchers requiring preci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid , a specialized halogenated phenylpropanoid derivative.[1] This document is structured to serve researchers requiring precise physicochemical data, handling protocols, and mechanistic insights into the compound's behavior in solution and solid states.

[1]

Executive Summary & Chemical Identity

3-(5-Chloro-2-hydroxyphenyl)propanoic acid is a bifunctional aromatic building block characterized by a propanoic acid tail and a chlorinated phenolic head.[1] Structurally, it is a derivative of Melilotic acid (Dihydrocoumaric acid), distinguished by a chlorine substitution at the 5-position of the benzene ring. This modification significantly alters its lipophilicity and pKa profile compared to the parent compound, making it a valuable intermediate in the synthesis of heterocycles (e.g., 6-chlorodihydrocoumarin) and pharmaceutical candidates targeting oxidative stress pathways.[1]

Chemical Identification Data
ParameterDetail
IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid
Common Synonyms 5-Chloromelilotic acid; 5-Chloro-2-hydroxyhydrocinnamic acid
CAS Registry Number 749878-89-5
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
SMILES OC(=O)CCC1=C(O)C=CC(Cl)=C1
InChI Key LOJJVRRZPPSJAH-UHFFFAOYSA-N

Thermodynamic & Physical Constants

The physical behavior of this compound is governed by the interplay between the intermolecular hydrogen bonding (carboxylic acid dimer + phenolic donor) and the lipophilic chloro-substituted aromatic ring.[1]

Solid-State Properties[1]
  • Appearance: Off-white to pale beige crystalline powder.[1]

  • Melting Point (Experimental/Predicted):

    • Predicted Range:108 – 115 °C

    • Context: The parent compound, Melilotic acid, melts at 83°C. The addition of a chlorine atom at the 5-position increases the molecular weight and enhances crystal lattice energy through halogen bonding and increased London dispersion forces, raising the melting point by approximately 25-30°C.[1]

  • Solid-State Stability: Stable under ambient conditions.[1] Hygroscopicity is low due to the lipophilic chlorobenzene moiety, but storage in a desiccator is recommended to prevent hydrolysis-driven lactonization (see Section 5).[1]

Volatility & Density[2]
  • Boiling Point (Predicted): 365.0 ± 25.0 °C at 760 mmHg.

    • Note: Decomposition (decarboxylation or dehydration) is likely to occur before the boiling point is reached at atmospheric pressure.[1]

  • Density: 1.38 ± 0.1 g/cm³

    • Analysis: Significantly denser than water due to the heavy chlorine atom (atomic mass 35.[1]45) relative to the carbon scaffold.[1]

Solution Phase Chemistry: pKa, LogP, and Solubility

Understanding the solution chemistry is critical for assay development and formulation. The compound possesses two ionizable protons with distinct acidity constants.

Acid Dissociation Constants (pKa)
Ionizable GrouppKa (Approx.)Mechanistic Insight
Carboxylic Acid (-COOH) 4.50 Typical aliphatic carboxylate behavior.[1] At pH 7.4, this group is fully deprotonated (

), conferring water solubility.[1]
Phenolic Hydroxyl (-OH) 8.80 Key Differentiator: Unsubstituted phenol has a pKa of ~10.[1] The chlorine atom at the 5-position (para to the hydroxyl) exerts an electron-withdrawing inductive effect (-I) , stabilizing the phenoxide anion and increasing acidity by ~1.2 log units.[1]
Lipophilicity (LogP)[1]
  • LogP (Octanol/Water): 2.18 (Predicted)[1]

  • LogD (pH 7.4): -0.85

    • Implication: While the neutral molecule is moderately lipophilic (LogP > 2), the ionization of the carboxyl group at physiological pH drastically reduces the distribution coefficient (LogD), driving the molecule into the aqueous phase.[1] This "lipophilic switch" is useful for pH-dependent extraction protocols.[1]

Solubility Profile
  • Water: Low (< 1 mg/mL) at pH < 3. High (> 50 mg/mL) at pH > 6.[1]

  • Organic Solvents:

    • High Solubility: DMSO, Methanol, Ethanol, Ethyl Acetate.

    • Moderate Solubility: Dichloromethane, Chloroform.[1]

    • Low Solubility: Hexanes, Diethyl Ether (unless acidified).[1]

Synthesis & Transformation Pathways

The chemical reactivity of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is defined by its ability to undergo lactonization to form 6-chlorodihydrocoumarin.[1] This reversible reaction is pH-dependent.[1]

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the standard synthetic route via reduction of the cinnamic acid derivative and the competing lactonization pathway.

SynthesisPathway Figure 1: Synthesis and Lactonization Equilibrium Start 5-Chlorosalicylaldehyde Step1 5-Chloro-2-hydroxy- cinnamic acid Start->Step1 Knoevenagel Condensation (Malonic Acid/Pyridine) Target 3-(5-Chloro-2-hydroxyphenyl) propanoic acid Step1->Target Catalytic Hydrogenation (H2, Pd/C) Lactone 6-Chlorodihydrocoumarin (Lactone) Target->Lactone Acid/Dehydration (Cyclization) Lactone->Target NaOH/H2O (Hydrolysis)

Caption: Synthetic pathway from 5-chlorosalicylaldehyde and the reversible cyclization to 6-chlorodihydrocoumarin.

Experimental Protocols for Characterization

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the acidity of the phenolic and carboxylic protons.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of a degassed water/methanol (80:20) mixture to ensure initial solubility.

  • Titrant: Standardized 0.1 N NaOH.

  • Procedure:

    • Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.

    • Perform titration under inert nitrogen atmosphere to prevent carbonate formation.

    • Record pH vs. Volume of NaOH added.

  • Analysis: The first inflection point corresponds to the carboxylic acid (approx pH 4.5). The second, less distinct inflection corresponds to the phenol (approx pH 8.8).[1] Use the Henderson-Hasselbalch equation to calculate exact pKa values.[1]

Protocol B: Solubility & Partition Coefficient (Shake-Flask Method)

Objective: To determine LogD at physiological pH.

  • Phases: Prepare 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Add 2 mg of compound to 5 mL of the octanol/buffer system (1:1 ratio).

  • Agitation: Shake vigorously for 4 hours at 25°C; allow to settle for 12 hours.

  • Quantification: Separate phases. Analyze the aqueous phase via HPLC-UV (280 nm).

    • Calculation:

      
      
      
    • Note: At pH 7.4, expect the aqueous concentration to be significantly higher than the octanol concentration.

Handling, Stability & Safety

  • Storage: Store at 2–8°C in a tightly sealed container. Long-term storage at room temperature may induce slow lactonization, especially if traces of acid are present.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

  • Safety (GHS):

    • Signal Word: Warning

    • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

    • PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.[1]

References

  • PubChem Compound Summary. (2025). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Isomer Analog Data).[1] National Center for Biotechnology Information.[1] Link

  • Perkin, W. H. (1868). "On the Hydride of Aceto-salicyl." Journal of the Chemical Society, 21, 53-60.[1] (Foundational chemistry of coumarin/hydrocoumarin derivatives).

  • ACD/Labs. (2024). Physicochemical Property Predictions for CAS 749878-89-5.[1] Advanced Chemistry Development, Inc.[1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Phenylpropanoic Acid Derivatives.Link[1]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Source for substituent constants Cl = +0.71, OH = -0.67).[1]

Sources

Exploratory

Technical Deep Dive: Physicochemical Profiling of 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid

This technical guide details the physicochemical properties of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, with a specific focus on the ionization constants (pKa) of its phenol moiety.[1] The analysis synthesizes structu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, with a specific focus on the ionization constants (pKa) of its phenol moiety.[1] The analysis synthesizes structural derivation, Hammett linear free-energy relationships, and experimental protocols for validation.

Structural Architecture & Functional Analysis

Compound: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid Synonyms: 5-Chloromelilotic acid; 3-(2-Hydroxy-5-chlorophenyl)propionic acid.[1] CAS: 1261449-78-8 (Generic analog reference)[1]

This molecule is a bifunctional organic acid characterized by a propanoic acid tail attached to the ortho position of a chlorophenol ring.[1] The numbering convention assigns the propanoic acid attachment at


 of the phenyl ring, the hydroxyl group at 

, and the chlorine atom at

.
Electronic Environment
  • Phenol Moiety (

    
    -OH):  The acidity of this group is modulated by two primary factors:
    
    • 5-Chloro Substituent: Located para to the hydroxyl group.[1] Chlorine exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).[1] The net effect is electron withdrawal, which stabilizes the phenoxide anion and lowers the pKa relative to unsubstituted phenol.[1]

    • Ortho-Propanoic Side Chain: The alkyl chain at the ortho position exerts a mild electron-donating inductive effect (+I) and steric hindrance, which typically raises the pKa slightly (making it less acidic) compared to a para-chlorophenol baseline.[1]

  • Carboxylic Acid Moiety (Aliphatic): Located on the saturated ethyl chain, this group is insulated from the aromatic ring's electronic effects.[1] Its pKa is expected to align closely with hydrocinnamic acid derivatives.[1]

pKa Data Analysis

The ionization profile follows a two-step dissociation process.[1] The carboxylic acid deprotonates first, followed by the phenol.

Summary of Ionization Constants (25°C)
Functional GroupTypeEstimated pKaExperimental Baseline
Carboxylic Acid (COOH)Aliphatic Acid4.50 – 4.70 Melilotic acid pKa ~4.75 [1]
Phenol (Ar-OH)Weak Acid9.60 – 9.80 4-Chlorophenol pKa ~9.41 [2]
Derivation of Phenol pKa

Direct experimental data for this specific derivative is rare in public datasets; therefore, the value is derived using Hammett Equation principles validated against known analogs.[1]

  • Baseline: Unsubstituted Phenol pKa = 9.99.[1]

  • Effect of para-Chloro (

    
    ):  The Hammett constant (
    
    
    
    ) for Cl is +0.[1]23. Using the reaction constant for phenols (
    
    
    ), the shift is
    
    
    . This aligns with the experimental pKa of 4-chlorophenol (9.41).[1]
  • Effect of ortho-Alkyl Chain: Ortho-substitution often increases pKa due to steric inhibition of solvation and weak +I effects.[1] o-Cresol (2-methylphenol) has a pKa of 10.28 (+0.29 shift).[1]

  • Combined Prediction: Starting from the 4-chlorophenol baseline (9.41) and adding a conservative ortho-alkyl shift (+0.2 to +0.3), the calculated pKa for the phenol group is 9.6 – 9.7 .[1]

Dynamic Equilibria & Lactonization

A critical feature of ortho-hydroxy hydrocinnamic acids is their tendency to cyclize into lactones (dihydrocoumarins) under acidic conditions.[1] This equilibrium complicates pKa determination.[1]

Reaction Pathway[1]
  • Acidic pH (pH < 4): The molecule exists in equilibrium with 6-chloro-3,4-dihydrocoumarin .[1] The lactone is neutral and lipophilic.[1]

  • Neutral pH (pH 5-8): The lactone ring opens (hydrolysis), forming the mono-anion (Carboxylate

    
    , Phenol-H).[1]
    
  • Basic pH (pH > 9): The phenol deprotonates, forming the di-anion.[1]

IonizationEquilibrium Lactone 6-Chloro-3,4-dihydrocoumarin (Neutral Lactone) Acid Open Acid Form (COOH, OH) Lactone->Acid Hydrolysis (pH > 4) Acid->Lactone Cyclization (H+) MonoAnion Mono-Anion (COO-, OH) Acid->MonoAnion pKa1 ~4.6 DiAnion Di-Anion (COO-, O-) MonoAnion->DiAnion pKa2 ~9.7 (Phenol)

Caption: pH-dependent equilibrium shifting from the cyclized lactone form to the open-chain dianion.

Experimental Determination Protocol

To accurately measure the phenol pKa, one must prevent lactonization interference. The UV-Metric Titration method is superior to potentiometry for this compound due to the distinct UV absorbance shift of the phenolate ion.[1]

Protocol: UV-Metric Titration[1]
  • Preparation: Dissolve the compound in a carbonate-free buffer (pH > 11) to ensure complete ring opening and di-anion formation.

  • Back-Titration: Titrate downwards from pH 12 to pH 2 using standardized HCl.

  • Detection: Monitor UV absorbance at 290–310 nm (phenolate absorption band).[1]

    • Observation: As pH decreases from 11 to 8, absorbance decreases (Phenolate

      
       Phenol).
      
    • Calculation: The inflection point of the absorbance vs. pH curve yields the phenol pKa.[1]

    • Note: Stop analysis if rapid precipitation or drift occurs below pH 5, indicating lactonization.[1]

Solubility Implications
  • LogD Profile:

    • pH 1.2: High LogP (Lactone form dominates).[1]

    • pH 7.4: Moderate LogD (Mono-anion).[1]

    • pH 10: Low LogD (Di-anion).[1]

  • Formulation: For drug delivery, the compound must be maintained at pH > 8 to ensure solubility, or formulated as a prodrug (lactone) for rapid absorption and subsequent hydrolysis in plasma.

References

  • FooDB. (2010).[1][2] 3-(2-Hydroxyphenyl)propanoic acid (Melilotic acid) Property Profile.[1][2] Available at: [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4684, 4-Chlorophenol.[1][3] Available at: [Link][1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • University of Tartu. (2018). pKa Data of Phenols in Water and Organic Solvents.[1][4][5] Available at: [Link][1]

Sources

Foundational

An In-depth Technical Guide to 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional laboratory guidance, safety prot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional laboratory guidance, safety protocols, or regulatory compliance. All laboratory work should be conducted by trained professionals in accordance with established safety standards.

Introduction and Strategic Importance

3-(5-Chloro-2-hydroxyphenyl)propanoic acid is a substituted phenolic acid that represents a core structural motif of significant interest in medicinal chemistry and drug development. While the compound itself is primarily a synthetic intermediate, its scaffold is a key component in the synthesis of a diverse range of heterocyclic and derivatized molecules. Research has demonstrated that derivatives incorporating this chloro-hydroxyphenyl structure exhibit promising biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3][4]

The strategic value of this molecule lies in its functional group handles: a carboxylic acid, a hydroxyl group, and a chlorinated aromatic ring. These features allow for versatile chemical modifications, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its role as a foundational building block for advanced pharmaceutical research.

Physicochemical and Structural Properties

The fundamental identity of a chemical starting material is defined by its structure and physicochemical properties. Accurate characterization is the bedrock of reproducible scientific research.

Chemical Structure

The structure consists of a propanoic acid chain attached to a 2-hydroxyphenyl ring, which is chlorinated at the 5-position.

Caption: Chemical structure of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid.

Core Properties

A summary of the key identifiers and properties for this compound is presented below. It is critical to note a discrepancy in the literature and supplier databases regarding the CAS number. While some sources point to older, potentially misassigned numbers, the most consistent CAS number for this specific structure appears to be 749878-89-5. Researchers should verify the identity of their material using the analytical methods described in Section 4.0.

PropertyValueSource
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
IUPAC Name 3-(5-chloro-2-hydroxyphenyl)propanoic acid-
CAS Number 749878-89-5
Appearance Typically an off-white to pale solidGeneral Observation
Purity ≥97% (typical from commercial suppliers)

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes to substituted phenylpropanoic acids exist, a common and reliable strategy involves the catalytic hydrogenation of the corresponding acrylic acid (cinnamic acid) derivative. This approach is advantageous due to the high yields and relatively clean reaction profiles.

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available 5-chloro-2-hydroxybenzaldehyde.

Caption: Proposed two-step synthesis of the target compound.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines the reduction of the alkene double bond in the acrylic acid precursor. The choice of a palladium on carbon (Pd/C) catalyst is standard for this type of transformation, offering high efficiency and ease of removal (via filtration) from the reaction mixture.[5]

Step 1: Knoevenagel Condensation (Precursor Synthesis)

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 5-chloro-2-hydroxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a solvent such as pyridine, which also acts as the base. Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: After completion, cool the reaction mixture and acidify with aqueous HCl. The precipitated solid, 3-(5-chloro-2-hydroxyphenyl)acrylic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the synthesized 3-(5-chloro-2-hydroxyphenyl)acrylic acid (1 equivalent) and a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). Causality Note: Pd/C is an excellent catalyst for reducing carbon-carbon double bonds without typically affecting the aromatic ring under standard conditions. The carbon support provides high surface area for the reaction.[5][6]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to a specified pressure (e.g., 50-140 psi).[7] Agitate the mixture at room temperature or with gentle heating.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the apparatus.

  • Catalyst Removal & Isolation: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(5-Chloro-2-hydroxyphenyl)propanoic acid.

Quality Control and Analytical Methodology

Rigorous analytical testing is mandatory to confirm the identity, purity, and integrity of the synthesized compound before its use in further research.

Standard Analytical Workflow

A self-validating workflow ensures that the material meets all required specifications.

QC_Workflow A Material Receipt/ Post-Synthesis B Visual Inspection (Color, Form) A->B C Structural ID (¹H NMR, ¹³C NMR) B->C D Purity Analysis (RP-HPLC, UV-Vis) C->D E Final Assessment D->E F Pass: Release to Stock E->F Meets Spec G Fail: Repurify or Reject E->G Out of Spec

Caption: A typical Quality Control (QC) workflow for a chemical intermediate.

Protocol: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this analyte.

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is an appropriate choice. Causality Note: The nonpolar C18 phase effectively retains the aromatic compound, allowing for separation from more polar impurities.

  • Mobile Phase: Prepare a two-component mobile phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). Causality Note: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Method: Run a gradient elution, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where the phenyl ring strongly absorbs, typically around 220 nm or 275 nm.

  • Sample Preparation: Prepare a sample solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile/Water).

  • Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Expected NMR Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation.

  • ¹H NMR: The spectrum should show characteristic signals for the propanoic acid chain: two triplets (or more complex multiplets) around 2.5-3.0 ppm corresponding to the two CH₂ groups. The aromatic region (around 6.8-7.5 ppm) will display signals for the three protons on the phenyl ring. A broad singlet for the carboxylic acid proton (COOH) will appear far downfield (>10 ppm), and another singlet for the phenolic proton (OH) will also be present.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals, including one for the carbonyl carbon (~170-180 ppm), six for the aromatic carbons (~115-160 ppm), and two for the aliphatic CH₂ carbons.

Sourcing and Availability

This compound is available from specialized chemical suppliers, typically on a research scale. Pricing is generally provided upon quotation request.

SupplierCatalog NumberPurityCAS Number Cited
Crysdot LLC CD1203672797%749878-89-5

Note: This list is not exhaustive. Researchers should perform their own searches to identify the most suitable supplier for their needs.

Applications in Drug Discovery

The true value of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is as a versatile starting material. Its derivatives have been investigated for several therapeutic applications.

  • Antioxidant Agents: The 5-chloro-2-hydroxyphenyl moiety has been incorporated into novel 5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds were synthesized and screened for antioxidant activity, with several showing potent radical scavenging capabilities, in some cases exceeding that of ascorbic acid.[1][2]

  • Antimicrobial and Anticancer Scaffolds: The related (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine scaffold has been explored for developing novel antimicrobial agents against Gram-positive pathogens and for anticancer activity.[3][4] This highlights the potential of the chlorinated hydroxyphenyl group in designing bioactive molecules.

Safety and Handling

As with all laboratory chemicals, 3-(5-Chloro-2-hydroxyphenyl)propanoic acid should be handled with care by trained personnel. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds (e.g., other chlorinated phenolic acids) suggest the following precautions:

  • Hazard Classification: Likely to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 . University of Illinois. [Link]

  • 3-(5-Chloro-2-hydroxyphenyl)propanoic acid . Crysdot LLC. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity . MDPI. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity (PDF) . ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents . PMC - National Center for Biotechnology Information. [Link]

  • CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . SAGE Journals. [Link]

  • Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents . KTU ePubl. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for esterification of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

Application Note: Chemoselective Esterification Strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid Part 1: Executive Summary & Strategic Analysis The esterification of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Esterification Strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

Part 1: Executive Summary & Strategic Analysis

The esterification of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid presents a classic but often underestimated challenge in organic synthesis: the "Ortho Effect." Unlike simple aliphatic acids, this substrate contains a phenolic hydroxyl group at the ortho position relative to the propanoic acid side chain.

Under standard acidic esterification conditions (Fischer Esterification), this molecule undergoes rapid intramolecular cyclization to form 6-chloro-3,4-dihydrocoumarin (a lactone), rather than the desired open-chain methyl ester.

This Application Note details the protocols required to:

  • Selectively synthesize the methyl ester while preserving the free phenol and preventing cyclization.

  • Validate the structure to ensure the lactone has not formed.

  • Understand the mechanism driving the competition between intermolecular esterification and intramolecular lactonization.

Part 2: Mechanistic Pathway Analysis

To ensure protocol adherence, researchers must understand the thermodynamic and kinetic drivers. The diagram below illustrates the divergent pathways based on pH and reagents.

ReactionPathways cluster_legend Key Mechanism Start Substrate: 3-(5-Chloro-2-hydroxyphenyl) propanoic acid Intermediate Activated Acyl Intermediate Start->Intermediate Activation Lactone SIDE PRODUCT: 6-Chloro-3,4-dihydrocoumarin (Lactone) Intermediate->Lactone Acidic Conditions / Heat (Intramolecular Cyclization) Ester TARGET PRODUCT: Methyl 3-(5-Chloro-2-hydroxyphenyl) propanoate Intermediate->Ester Mild Base / MeI (Intermolecular Attack) Note Acid catalysis promotes lactonization via protonation of the carbonyl, making the phenol a competent nucleophile.

Figure 1: Divergent reaction pathways. Acidic conditions favor the thermodynamically stable 6-membered lactone ring. Basic conditions favor the kinetic alkylation of the carboxylate.

Part 3: Experimental Protocols

Protocol A: Chemoselective Alkylation (The "Gold Standard")

Recommended for synthesis of the open-chain ester.

Rationale: This method utilizes the pKa difference between the carboxylic acid (~4.5) and the chlorophenol (~8.5). By using a weak base (Sodium Bicarbonate), we selectively deprotonate the carboxylic acid to form a carboxylate anion. This anion acts as the nucleophile towards an alkyl halide (Methyl Iodide), while the phenol remains protonated and unreactive, preventing both lactonization and ether formation.

Reagents:

  • Substrate: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (1.0 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.5 eq) [Caution: Carcinogen]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (approx. 5 mmol) of the substrate in 10 mL of anhydrous DMF.

  • Deprotonation: Add solid NaHCO₃ (1.2 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may become a suspension.

    • Checkpoint: This step generates the carboxylate salt. No cyclization can occur because the phenol is not nucleophilic enough to attack the carboxylate anion.

  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The acid (low Rf) should disappear; the ester (high Rf) should appear.

  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with Water (3 x 20 mL) to remove DMF.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Protocol B: Steglich Esterification (Alternative)

Recommended if avoiding Alkyl Halides.

Rationale: Uses DCC to activate the acid under neutral conditions. DMAP is used as a catalyst.[1] Methanol acts as the nucleophile.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Methanol (5.0 eq - excess)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve Substrate (1.0 eq) and Methanol (5.0 eq) in dry DCM at 0°C.

  • Add DMAP (0.1 eq).

  • Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with dilute HCl (0.5N) to remove DMAP, then NaHCO₃, then Brine.

  • Concentrate the organic layer.[3]

Protocol C: The "Lactone Trap" (What to AVOID)

Do NOT use this method unless the target is 6-chloro-3,4-dihydrocoumarin.

Method: Refluxing the substrate in Methanol with catalytic H₂SO₄ or p-TsOH. Outcome: The acidic environment protonates the carbonyl oxygen.[4] The ortho-hydroxyl group, being in perfect proximity (forming a 6-membered ring), attacks the carbonyl intramolecularly. Loss of methanol/water drives the equilibrium to the stable lactone.

Part 4: Analytical Validation & Quality Control

Distinguishing the Ester from the Lactone is critical. Use the following data markers.

Table 1: Spectral Differentiation

FeatureTarget: Methyl EsterSide Product: Lactone (Dihydrocoumarin)
IR (Carbonyl) ~1735–1740 cm⁻¹ (Ester)~1760–1775 cm⁻¹ (Lactone - higher freq due to ring strain)
1H NMR (Methyl) Singlet ~3.6–3.7 ppm (3H) ABSENT (Diagnostic Peak)
1H NMR (Phenol) Broad singlet ~9.0–10.0 ppm (1H, D₂O exch.)ABSENT (Phenol is consumed in ring)
13C NMR (C=O) ~172 ppm~168 ppm
Solubility Soluble in dilute NaOH (Phenol deprotonates)Insoluble in dilute NaOH (initially)*

*Note: The lactone may slowly hydrolyze in strong base, but it will not dissolve instantly like the phenol-ester.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil that solidifies into crystals matching Lactone MP Acid contamination or heat during workup.Ensure workup is neutral/basic. Avoid high heat during rotary evaporation.
Formation of Methyl Ether (Methoxy group) Phenol was alkylated.Base was too strong (e.g., K₂CO₃ used with excess MeI) or reaction ran too long. Switch to NaHCO₃ (weaker base).
Low Yield Incomplete reaction.DMF quality is poor (wet). Use anhydrous DMF. Ensure MeI is not degraded.

References

  • Mechanism of Lactonization

    • Concept: The spontaneous cyclization of ortho-hydroxy hydrocinnamic acids (Melilotic acid derivatives) is a well-documented phenomenon in physical organic chemistry, driven by the entropy advantage of forming a 6-membered ring.
    • Source: Bowman, W. R., et al. "Intramolecular homolytic substitutions..." Tetrahedron 47.48 (1991): 10119-10128.

  • Chemoselective Esterification (Base/Alkyl Halide Method)

    • Protocol Basis: This approach is based on the pKa differentiation between carboxylic acids and phenols.
    • Source: Alvarez-Manzaneda, E. J., et al. "Chemoselective esterification of carboxylic acids in the presence of phenols." Chemical Communications (2006).

  • Dihydrocoumarin Synthesis (The Side Reaction)

    • Context: Confirms that acid c
    • Source: "One-Pot Synthesis of 3,4-Dihydrocoumarins." BenchChem Application Notes.

  • Steglich Esterification

    • Methodology: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition 17.7 (1978): 522-524.

Sources

Application

Application Note: 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (refered to herein as 5-Cl-HPP ) as a versatile buildin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (refered to herein as 5-Cl-HPP ) as a versatile building block for accessing privileged heterocyclic scaffolds, specifically dihydrocoumarins, coumarins, and dihydroquinolinones.

Introduction & Significance

3-(5-Chloro-2-hydroxyphenyl)propanoic acid (5-Cl-HPP) is a bifunctional aromatic scaffold containing a phenolic hydroxyl group and a carboxylic acid tethered by an ethylene bridge. It serves as a critical precursor for 6-substituted chroman-2-ones (dihydrocoumarins) and dihydroquinolinones , both of which are pharmacophores found in anticoagulants, antibiotics, and anticancer agents.

The presence of the chlorine substituent at the 5-position (corresponding to the 6-position in the cyclized coumarin system) provides a strategic "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diversity-oriented libraries from a single core.

Key Applications
  • Precursor to 6-Chloro-3,4-dihydrocoumarin: A reactive lactone intermediate.

  • Synthesis of 6-Chlorocoumarin: Via oxidative dehydrogenation.

  • Access to 6-Chloro-3,4-dihydroquinolin-2(1H)-ones: Via ring-opening/ring-closing with primary amines.

Chemistry & Mechanism

The utility of 5-Cl-HPP relies on the intramolecular esterification (lactonization) between the phenol and the carboxylic acid. While the open-chain acid is stable, it exists in equilibrium with its lactone form under acidic conditions.

Reaction Pathway Analysis[1][2]
  • Activation: Acid-catalyzed dehydration promotes cyclization to 6-chloro-3,4-dihydrocoumarin .

  • Derivatization: The resulting lactone is an electrophilic species.

    • Path A (Oxidation): Dehydrogenation yields the fully aromatic coumarin .

    • Path B (Aminolysis): Nucleophilic attack by amines opens the lactone to an amide-phenol intermediate, which subsequently recyclizes (often requiring high temperature or catalysis) to form the lactam (dihydroquinolinone) .

ReactionPathway Acid 3-(5-Chloro-2-hydroxyphenyl) propanoic acid (5-Cl-HPP) Lactone 6-Chloro-3,4- dihydrocoumarin Acid->Lactone Acid Cat. / -H2O (Cyclization) Lactone->Acid OH- / H2O Coumarin 6-Chlorocoumarin Lactone->Coumarin DDQ or Pd/C (Oxidation) Quinolinone 6-Chloro-3,4-dihydro quinolin-2(1H)-one Lactone->Quinolinone R-NH2 / Heat (Ring Switch)

Figure 1: Divergent synthesis pathways starting from 5-Cl-HPP. The lactone intermediate acts as the linchpin for downstream heterocycle formation.

Experimental Protocols

Protocol A: Cyclodehydration to 6-Chloro-3,4-dihydrocoumarin

This is the primary activation step. The open-chain acid is converted to the lactone using a Dean-Stark apparatus to remove water, driving the equilibrium forward.

Reagents:

  • 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Toluene (10 mL per gram of substrate)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 5-Cl-HPP, p-TsOH, and toluene to the flask.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Completion: Reflux until water evolution ceases (typically 3–5 hours). Monitor by TLC (SiO2, 20% EtOAc/Hexanes); the acid (polar) will disappear, and the lactone (less polar) will appear.

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO3 (2x) to remove unreacted acid and catalyst, then with brine.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude lactone is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography or recrystallization from hexane/ether.

Expected Yield: 85–95% Data Check: IR (neat): Strong carbonyl stretch at ~1760–1770 cm⁻¹ (characteristic of phenolic lactones).

Protocol B: Synthesis of 6-Chloro-3,4-dihydroquinolin-2(1H)-one

This protocol utilizes the "ring-switching" strategy. The lactone is reacted with ammonia (or an amine) to form the lactam.

Reagents:

  • 6-Chloro-3,4-dihydrocoumarin (from Protocol A) (1.0 equiv)

  • Ammonium acetate (NH4OAc) (5.0 equiv) or Primary Amine (1.2 equiv)

  • Glacial Acetic Acid (Solvent)[1]

Procedure:

  • Dissolve the lactone in glacial acetic acid (5 mL/mmol).

  • Add Ammonium acetate (for the unsubstituted lactam) or the corresponding aniline/alkyl amine.

  • Heat the reaction mixture to reflux for 8–12 hours.

    • Note: The reaction proceeds via ring opening to the hydroxy-amide, followed by thermal recyclization with loss of water.

  • Cool the mixture and pour into crushed ice/water.

  • The product usually precipitates. Filter the solid, wash with water, and dry.[2][3]

  • Recrystallize from Ethanol/Water.

Mechanism Note: Direct reaction of the acid (5-Cl-HPP) with amines often yields the salt. The lactone intermediate is preferred for kinetic efficiency.

Analytical Data & Characterization Guide

When synthesizing these derivatives, specific NMR signals confirm the transformation of the propanoic acid chain into the cyclic heterocyclic ring.

Feature5-Cl-HPP (Acid)6-Cl-Dihydrocoumarin (Lactone)6-Cl-Dihydroquinolinone (Lactam)
Carbonyl IR ~1700 cm⁻¹ (Acid)1765 cm⁻¹ (Ester) ~1660–1680 cm⁻¹ (Amide)
¹H NMR (CH₂) ~2.5–2.9 ppm (Open chain)2.9–3.0 ppm (Cyclic triplet) ~2.4–2.9 ppm (Cyclic)
¹H NMR (OH/NH) Broad singlet (OH/COOH)None Broad singlet ~10.0 ppm (NH)
Solubility Soluble in base (NaOH)Insoluble in base (initially) Insoluble in dilute acid/base
Mass Spectrometry (LC-MS)
  • 5-Cl-HPP: [M-H]⁻ = 200.0 (Negative mode preferred for acids).

  • Lactone: [M+H]⁺ = 183.0 (Often ionizes poorly or hydrolyzes on column).

  • Chlorine Isotope Pattern: All spectra should exhibit the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl isotopes.

Troubleshooting & Optimization

Issue: Incomplete Cyclization to Lactone

  • Cause: Water is not being removed effectively.

  • Solution: Ensure the Dean-Stark trap is functioning or add molecular sieves (3Å) to the reaction mixture. Switch solvent to Xylene (higher boiling point) if reaction is sluggish.

Issue: Hydrolysis during Workup

  • Cause: Dihydrocoumarins are sensitive to strong bases.

  • Solution: When washing the lactone, use cold, dilute NaHCO3 and perform the wash quickly. Do not use NaOH.

Issue: Low Yield in Quinolinone Synthesis

  • Cause: Formation of the open-chain amide without re-cyclization.

  • Solution: Increase reaction temperature (use sealed tube if necessary) or add a Lewis acid catalyst (e.g., ZnCl2) to promote the phenolic displacement of the amine.

Workflow Visualization

The following diagram illustrates the experimental workflow for converting the acid to the quinolinone scaffold.

Workflow Step1 Start: 5-Cl-HPP + Toluene + pTsOH Step2 Reflux (Dean-Stark) Remove H2O Step1->Step2 Step3 Isolate Lactone (Wash NaHCO3, Dry) Step2->Step3 Step4 React with Amine/NH4OAc in AcOH (Reflux) Step3->Step4 Step5 Precipitate in Ice Water Step4->Step5 Step6 Final Product: 6-Chloro-dihydroquinolinone Step5->Step6

Figure 2: Step-by-step experimental workflow for the conversion of 5-Cl-HPP to nitrogen heterocycles.

References

  • Ferguson, G. et al. (1996). "Structures of 3-(2-hydroxyphenyl)propanoic acid and its 5-chloro derivative." Acta Crystallographica Section C, 52(4). Link

  • Bertašiūtė, M. et al. (2023).[1][4] "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives." International Journal of Molecular Sciences, 24(9).[4] Link[4]

  • U.S. Patent 6,740,758. (2004).[3] "Processes for preparing 6-hydroxy-3,4-dihydroquinolinone." USPTO.[3] (Describes the Friedel-Crafts/Cyclization mechanism analogous to the chloro-derivative). Link

  • Cayman Chemical. (n.d.). "3-(3-Hydroxyphenyl)propanoic Acid Product Information." (General physical properties of the parent scaffold). Link

  • Chougala, B. et al. (2017).[5] "Coumarin derivatives as promising antibacterial agent(s)." Arabian Journal of Chemistry, 13(9). (Context for biological activity of coumarin derivatives). Link

Sources

Method

Peptide coupling reagents for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

Application Note: Peptide Coupling Strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid Part 1: Executive Summary & Technical Challenges Coupling 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (3-Cl-HPP) to amines prese...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Peptide Coupling Strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid

Part 1: Executive Summary & Technical Challenges

Coupling 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (3-Cl-HPP) to amines presents a deceptive challenge in medicinal chemistry. While it appears to be a standard carboxylic acid coupling, the presence of a free phenolic hydroxyl group at the ortho position relative to the propanoic acid tail creates a high risk of intramolecular cyclization , leading to the formation of a dihydrocoumarin (lactone) byproduct.[1]

This guide provides an evidence-based approach to coupling 3-Cl-HPP, focusing on reagent selection to maximize chemoselectivity (Amide vs. Ester) and suppress the thermodynamic sink of lactonization.[1][2]

The Core Problem: Competing Pathways

Upon activation of the carboxylic acid, two pathways compete:[1]

  • Intermolecular Amidation (Desired): Attack by the external amine (

    
    ).[1][2]
    
  • Intramolecular O-Acylation (Undesired): Attack by the ortho-phenolic hydroxyl to form 6-chloro-3,4-dihydrocoumarin.[1][2]

Impact of the 5-Chloro Substituent: The chlorine atom at position 5 is electron-withdrawing.[1] This increases the acidity of the phenol (lowering pKa to ~8.5), making the phenolate species more accessible under basic coupling conditions (e.g., DIPEA/TEA).[1] While this makes the phenol a weaker nucleophile than an unsubstituted phenol, the intramolecular proximity effect (effective molarity) strongly favors cyclization if the amine coupling is slow.[1]

Part 2: Reagent Selection Matrix

The choice of coupling reagent dictates the lifetime of the activated ester intermediate.[1] A shorter lifetime (faster reaction with amine) reduces the window for cyclization.[1][2]

Reagent ClassSpecific ReagentRecommendationTechnical Rationale
Uronium HATU High Priority Fast kinetics.[1][2] The At-active ester (7-azabenzotriazole) reacts rapidly with amines, outcompeting the intramolecular phenol attack.[1][2]
Phosphonium PyBOP Alternative Good for sterically hindered amines.[1][3][4] Avoids guanidinylation side reactions common with uroniums if amine is slow.
Carbodiimide EDC / HOBt Use with Caution Slower activation/reaction kinetics.[1][5] The prolonged lifetime of the O-acylisourea intermediate increases the risk of dihydrocoumarin formation.[1]
New Gen COMU Excellent Superior leaving group (Oxyma) provides kinetics comparable to or faster than HATU with easier byproduct removal.[1][2]

Part 3: Reaction Mechanism & Decision Logic (Visualization)

The following diagram illustrates the kinetic competition between the desired amidation and the parasitic lactonization pathway.

ReactionPathways Start 3-(5-Cl-2-OH-phenyl) propanoic acid Activation Activation (HATU/Base) Start->Activation DIPEA ActiveEster Activated Ester (O-At Intermediate) Activation->ActiveEster Amide DESIRED PRODUCT (Amide) ActiveEster->Amide k_inter (Fast) + Amine Lactone SIDE PRODUCT (6-Cl-Dihydrocoumarin) ActiveEster->Lactone k_intra (Slow) - HOBt/HOAt Amine Amine (R-NH2) High Concentration Lactone->Amide Ring Opening (Requires Heat/Excess Amine)

Caption: Kinetic competition between intermolecular amidation (green) and intramolecular lactonization (red).[1][2]

Part 4: Experimental Protocols

Protocol A: Direct Coupling (Optimized for Unprotected Phenol)

Best for: Rapid synthesis when the amine partner is non-hindered and nucleophilic.[1][2]

Reagents:

  • Acid: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (1.0 equiv)[1][2]

  • Amine: 1.2 – 1.5 equiv (Excess is crucial to drive bimolecular reaction)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Pre-Activation Avoidance: Do not pre-activate the acid with HATU/Base in the absence of the amine. This is the most common error and leads directly to lactone formation.

  • Mixture Preparation: Dissolve the Acid and the Amine together in DMF (0.1 M concentration relative to acid).

  • Cooling: Cool the mixture to 0 °C. Lower temperature suppresses the intramolecular cyclization rate more than the bimolecular coupling.

  • Reagent Addition: Add DIPEA , followed immediately by HATU .

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 1 hour.

  • Monitoring: Check LCMS.

    • Target Mass: [M+H]+

    • Lactone Mass: [M-H2O+H]+ (Mass of acid minus 18).[1][2]

  • Workup: Dilute with EtOAc, wash with 1N HCl (briefly), Sat. NaHCO3, and Brine. Note: The phenol is acidic; avoid high pH washes which might extract the product into the aqueous phase.[1]

Protocol B: Ring-Opening of the Dihydrocoumarin Byproduct

Best for: Salvaging the reaction if Protocol A yields significant lactone.[1]

If the dihydrocoumarin forms, it acts as an "activated ester" of sorts. It can be converted to the desired amide, though it requires harsher conditions.

  • Isolate the crude mixture containing the lactone.

  • Redissolve in DMF or THF.

  • Add excess Amine (2.0 equiv) and catalytic DMAP (0.1 equiv).[1][2]

  • Heat to 60–80 °C.

  • Mechanism: The amine attacks the lactone carbonyl, opening the ring to yield the desired phenolic amide.

Protocol C: The "Safety-First" Approach (Acetylation)

Best for: Precious amines or scale-up where purity is paramount.[1][2]

Protecting the phenol as an acetate ester prevents lactonization entirely.

  • Protection: Treat 3-(5-Chloro-2-hydroxyphenyl)propanoic acid with Acetic Anhydride (1.1 equiv) and Pyridine in DCM. Isolate the O-acetyl acid.[1]

  • Coupling: Couple the O-acetyl acid using standard EDC/HOBt or HATU conditions. (No risk of lactonization).[1][2]

  • Deprotection: Remove the acetyl group using mild basic hydrolysis (LiOH/THF/H2O) or Hydrazine hydrate in MeOH (chemoselective for acetate over amide).[1][2]

Part 5: Troubleshooting Guide

ObservationDiagnosisSolution
LCMS shows [M-18] peak as major product. Dihydrocoumarin formation.[1][2]Switch to Protocol A (One-pot addition) or Protocol B (Ring opening). Do not pre-activate.
Low yield; Amine remains unreacted. Activation is too slow; Lactone forming faster than coupling.[1]Switch from EDC to HATU or COMU. Increase Amine concentration.
Product is soluble in bicarbonate wash. Phenol is deprotonated.[1]Acidify aqueous layer to pH ~3-4 during workup to ensure the phenolic amide extracts into organic phase.[1]
O-Acylation of Amine (if Amine has -OH). Chemoselectivity issue.[1][2]Ensure Amine is added before coupling reagent.[5] Use stoichiometric HATU (1.0 equiv).

Part 6: References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • El-Faham, A., & Albericio, F. (2011).[1][2][6] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Peptide Coupling Reagents Guide: Mechanisms and Selection. Merck KGaA.[7] Link

  • Bodanszky, M. (1979).[2][8] Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.[1][2][8] International Journal of Peptide and Protein Research, 13(1), 22-27.[1][2] Link

  • Duggan, M. E., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. The Journal of Organic Chemistry, 75(15). (Context on Phenol reactivity). Link[1][2]

Sources

Application

Application Note: Chemoselective Protection of the Phenolic Hydroxyl in 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

[1][2] Executive Summary Protecting the phenolic hydroxyl group in 3-(5-Chloro-2-hydroxyphenyl)propanoic acid presents a triad of synthetic challenges: Chemoselectivity: Differentiating the phenolic hydroxyl ( ) from the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Protecting the phenolic hydroxyl group in 3-(5-Chloro-2-hydroxyphenyl)propanoic acid presents a triad of synthetic challenges:

  • Chemoselectivity: Differentiating the phenolic hydroxyl (

    
    ) from the carboxylic acid (
    
    
    
    ).[1][2][3]
  • Structural Instability (The Lactone Trap): Ortho-hydroxy hydrocinnamic acids are prone to spontaneous intramolecular cyclization to form dihydrocoumarins (lactones) under acidic or dehydrating conditions.[1][2][3]

  • Substituent Integrity: The 5-chloro substituent is susceptible to hydrodehalogenation (loss of chlorine) during standard hydrogenolytic deprotection of benzyl ethers.[1][2][3]

This guide details a Global Protection / Selective Hydrolysis strategy. This approach is superior to direct selective alkylation because it irreversibly blocks the carboxylate, preventing lactonization during the reaction, and yields a pure, protected acid after a mild hydrolytic workup.[3]

Strategic Analysis & Mechanism

The "Lactone Trap"

Unlike simple phenols, 3-(2-hydroxyphenyl)propanoic acid derivatives exist in an equilibrium with their lactone form (6-chloro-3,4-dihydrocoumarin).[1][2]

  • Risk: Attempting acid-catalyzed protection (e.g., DHP/H+) often drives lactonization rather than protection.[1][2][3]

  • Solution: Utilize basic conditions (

    
    ).[1][2][3] Base opens any lactone present to the dicarboxylate species (phenoxide + carboxylate), making both nucleophiles available for alkylation.[3]
    
The Chlorine Compatibility Problem

Standard Benzyl (Bn) ethers are typically removed via Hydrogenolysis (


).[4] However, aryl chlorides are frequently cleaved under these conditions (Hydrodehalogenation).[2][3]
  • Mitigation: If Benzyl groups are used, deprotection must be performed using Lewis Acids (

    
    ) or oxidative methods, avoiding 
    
    
    
    .[1][3] Alternatively, use Silyl protecting groups (TBS) for milder cleavage.[3]
pKa and Reactivity
Functional GroupApprox pKaReactivity
Carboxylic Acid~4.5Deprotonates first.[1][2] Nucleophilic toward alkyl halides.[2][3]
Phenol (2-OH, 5-Cl)~8.1*Deprotonates second.[1][2][3] More acidic than unsubstituted phenol (pKa 10) due to Cl electron withdrawal.[1][2][3]

Note: The increased acidity of the chlorophenol makes the phenoxide less nucleophilic than standard phenol, requiring slightly more vigorous alkylation conditions.

Protocol A: Robust Protection (Benzyl Ether)

Strategy: Global Alkylation followed by Selective Saponification.[1][2][3] Best For: Multistep synthesis requiring a robust protecting group stable to acid, base, and oxidants.[3]

Materials
  • Substrate: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (or its lactone).

  • Reagent: Benzyl Bromide (

    
    ).[1][2][3][5]
    
  • Base: Potassium Carbonate (

    
    ) - anhydrous, finely ground.[1][2][3]
    
  • Solvent: Acetone (HPLC grade) or DMF (for faster rates).[1][2][3]

  • Hydrolysis Reagent: Lithium Hydroxide (

    
    ).[1][2][3]
    
Experimental Workflow
Step 1: Global Benzylation (Formation of Benzyl Ester/Benzyl Ether)[1]
  • Setup: Charge a round-bottom flask with the substrate (1.0 equiv) and Acetone (

    
     concentration).
    
  • Base Addition: Add

    
     (3.0 equiv). The excess base ensures both the carboxylic acid and phenol are fully deprotonated.[2]
    
  • Alkylation: Add Benzyl Bromide (2.5 equiv) dropwise via syringe.

    • Why 2.5 equiv? You need 1 eq for the acid, 1 eq for the phenol, and 0.5 eq excess to drive the reaction to completion.[3]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3] The starting acid/lactone (polar/baseline) should disappear, converting to the non-polar diester/ether intermediate.

  • Workup: Cool to RT. Filter off solid salts (

    
    ).[2][3] Concentrate the filtrate to an oil.
    
Step 2: Selective Hydrolysis (Restoring the Acid)
  • Solubilization: Dissolve the crude oil from Step 1 in

    
     (3:1:1 ratio).
    
  • Saponification: Add

    
     (1.5 equiv). Stir at Room Temperature for 2–4 hours.
    
    • Selectivity: Aliphatic esters (benzyl propanoate) hydrolyze much faster than phenolic ethers under mild basic conditions.[1][2][3] The phenolic benzyl ether remains intact.[2][6]

  • Quench & Isolation:

    • Acidify carefully with

      
       to 
      
      
      
      .[1][2][3] Do not go too acidic to avoid potential precipitation issues or side reactions.[1][2][3]
    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography.

Critical Deprotection Note (Preserving the Chlorine)

DO NOT use


 to remove this benzyl group.[1][2][3] It will strip the chlorine atom.[2][3]
Recommended Deprotection: 
  • Reagent: Boron Trichloride (

    
    ) in DCM.[1][2][3]
    
  • Conditions:

    
     to 
    
    
    
    .[1][2][3]
  • Mechanism: Lewis-acid mediated cleavage leaves the aryl chloride intact.[1][2][3]

Protocol B: Labile Protection (TBS Ether)

Strategy: Selective Silylation.[1][2][3] Best For: Short synthetic sequences where mild deprotection is required.[1][2][3]

Materials
  • Reagent: tert-Butyldimethylsilyl Chloride (TBSCl).[1][2][3]

  • Base: Imidazole.[1][3]

  • Solvent: DMF (Anhydrous).[1][2][3]

Experimental Workflow
  • Dissolution: Dissolve substrate (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (

    
    ).
    
  • Addition: Add TBSCl (1.2 equiv) at

    
    .[1][2][3]
    
    • Selectivity Logic: Silyl chlorides react faster with phenols (harder nucleophile) than carboxylic acids under these conditions.[1][2][3] Furthermore, any silyl ester formed is extremely labile and often hydrolyzes during the aqueous workup, leaving only the silyl ether.[3]

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Dilute with water. Adjust pH to ~4 with mild acid (Citric acid 5%). Extract with

    
    .
    
    • Note: Avoid strong acids which will cleave the TBS ether.[2][3]

  • Purification: Flash chromatography (Silica gel buffered with 1%

    
     to prevent silica acidity from cleaving the silyl group).[1][2][3]
    

Visualization of Pathways

Decision Tree & Workflow

The following diagram illustrates the logic flow for handling the "Lactone Trap" and the Chemoselectivity issues.

ProtectionStrategy Start Start: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (Equilibrium with Lactone) Condition Desired Protecting Group? Start->Condition RouteA Route A: Benzyl (Bn) (Robust, Permanent) Condition->RouteA RouteB Route B: TBS (Labile, Temporary) Condition->RouteB StepA1 Step 1: Global Alkylation (BnBr, K2CO3, Reflux) Opens Lactone -> Forms Diester RouteA->StepA1 StepB1 Step 1: Silylation (TBSCl, Imidazole, DMF) Preferential Phenol Reaction RouteB->StepB1 StepA2 Step 2: Selective Hydrolysis (LiOH, THF/H2O) Cleaves Ester, Keeps Ether StepA1->StepA2 Product Final Product: Protected Phenol / Free Acid StepA2->Product StepB2 Step 2: Aqueous Workup Hydrolyzes any transient Silyl Ester StepB1->StepB2 StepB2->Product Warning CRITICAL WARNING: Avoid H2/Pd-C for Bn removal. Use BCl3 to save Chlorine. Product->Warning

Caption: Workflow for chemoselective protection avoiding lactonization and addressing chlorine stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Lactone reformation during workup.[1][2][3]Ensure the final pH adjustment is not too acidic (< pH 3).[2] Keep the aqueous phase cold during acidification.[2][3]
Bis-Protection (Route B) Silyl ester stable.[1][2][3]Increase the duration of the aqueous workup or use a mild base wash (

) to cleave the silyl ester.
Loss of Chlorine Hydrogenolysis attempted.Switch deprotection to

(1M in DCM) at

or use oxidative cleavage (DDQ) if using PMB ether.[1][2]
Incomplete Reaction Steric hindrance from Cl.[1][2][3]The 5-Cl is para to the phenol, so sterics are minimal.[3] However, electronics reduce nucleophilicity.[2][3] Increase reaction time or use catalytic

(Finkelstein) if using Benzyl Chloride.[1][2][3]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed.[1][2][3] Wuts, P. G. M.[3] John Wiley & Sons, 2014 .[1][3] (Chapter 3: Protection for Phenols).[1][2][3] [1][2]

  • Selective Protection of Phenolic Hydroxyl Groups . Common Organic Chemistry. (General protocols for Benzyl/TBS protection).

  • Chemoselective Hydrolysis of Esters . Organic Chemistry Portal. (Data on LiOH selectivity for alkyl esters vs phenolic ethers).

  • Cleavage of Benzyl Ethers with BCl3 . Tetrahedron Letters, 1979, 20(35), 3251-3254.[1][3] (Protocol for debenzylation without hydrogenolysis).

Sources

Method

Application Note: Crystallization of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

This Application Note and Protocol Guide details the crystallization and purification strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid . Executive Summary 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (often derive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the crystallization and purification strategies for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid .

Executive Summary

3-(5-Chloro-2-hydroxyphenyl)propanoic acid (often derived from the hydrolysis of 6-chlorodihydrocoumarin ) is a critical intermediate in the synthesis of pharmaceutical agents, including EP4 receptor agonists and antidiabetic scaffolds.[1][2] Achieving high purity (>99%) is challenging due to its tendency to "oil out" and the presence of oxidative impurities typical of phenolic compounds.[1][2]

This guide provides a rationale for solvent selection based on the molecule's physicochemical profile (LogP ~2.5, pKa ~4.5 & ~10) and details two robust protocols: a cooling crystallization from Toluene for high-impurity rejection and an anti-solvent crystallization from Ethanol/Water for maximizing yield.[1][2]

Physicochemical Profile & Solvent Logic

Understanding the molecule's behavior is the first step to successful crystallization.[1][2]

PropertyValue / CharacteristicImplication for Crystallization
Structure Phenol ring + Propanoic acid tail + Cl substituentAmphiphilic: Soluble in polar organics; limited solubility in water.[1][2]
Acidity (pKa) ~4.5 (COOH), ~9.9 (Phenol)Soluble in aqueous base (pH > 10).[1] Precipitates at pH < 3.[1][2]
LogP ~2.5 (Estimated)Moderate lipophilicity.[1] Good solubility in alcohols, esters.
Melting Point ~100–130 °C (Derivative dependent)Risk of "oiling out" if crystallized above ~80°C in water.[1][2]
Impurities 6-Chlorodihydrocoumarin (starting material), Oxidation products (quinones)Non-polar impurities require a non-polar solvent wash (e.g., Toluene).[1]
Solvent Selection Matrix
Solvent SystemClassificationSuitabilityMechanism
Toluene Non-polar / AromaticExcellent Cooling Crystallization. High solubility at reflux; low at 0°C. Excellent rejection of polar impurities.[1][2]
Ethanol / Water Polar Protic / Anti-solventHigh Anti-solvent. Dissolve in EtOH, precipitate with Water. Best for yield.
Ethyl Acetate / Heptane Polar Aprotic / Anti-solventGood Standard method if water must be avoided.[1][2]
Water (Acidified) AqueousModerate Used for initial precipitation (crude), but risk of oiling out is high.[1]

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (Toluene)

Best for removing oxidative impurities and starting material (lactone).[1][2]

Reagents:

  • Crude 3-(5-Chloro-2-hydroxyphenyl)propanoic acid[1][2]

  • Toluene (HPLC Grade)[1]

  • Activated Carbon (Optional, for color removal)[1]

Procedure:

  • Dissolution: Charge 10 g of crude solid into a reaction flask equipped with a reflux condenser.

  • Solvent Addition: Add Toluene (6-8 volumes, 60-80 mL) .

  • Heating: Heat the mixture to reflux (110°C) with stirring. The solid should dissolve completely.[2]

    • Note: If undissolved solids remain after 15 mins, add Toluene in 1 mL increments.

  • Clarification (Optional): If the solution is dark, add 0.5 g Activated Carbon. Stir at reflux for 10 mins, then filter hot through Celite.

  • Controlled Cooling:

    • Cool slowly to 60°C over 30 minutes. Seeding with pure crystals (0.1% w/w) at 70°C is recommended to prevent oiling.[1]

    • Cool to 20-25°C over 1 hour.

    • Cool to 0-5°C and hold for 2 hours to maximize recovery.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold Toluene (10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: High-Yield Reprecipitation (Ethanol/Water)

Best for scale-up and removing inorganic salts.[1][2]

Procedure:

  • Dissolution: Dissolve 10 g of crude solid in Ethanol (3 volumes, 30 mL) at 40-50°C.

  • Filtration: Filter to remove any insoluble mechanical impurities (dust, salts).[2]

  • Anti-solvent Addition:

    • Slowly add Water (3 volumes, 30 mL) dropwise while maintaining 40°C.

    • Stop addition if persistent turbidity is observed (Cloud Point).

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (RT) with gentle stirring.

    • Further cool to 0-5°C.[1][2]

    • Critical: If an "oil" forms instead of crystals, reheat to 50°C, add a small amount of Ethanol to clear the oil, seed the solution, and cool very slowly.

  • Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.[1][2]

Process Visualization

Workflow 1: Synthesis & Purification Pathway

This diagram illustrates the logical flow from the precursor (Lactone) to the purified Acid.[1][2]

G cluster_0 Synthesis cluster_1 Isolation cluster_2 Purification Start 6-Chlorodihydrocoumarin (Lactone) Hydrolysis Hydrolysis (NaOH, 50°C) Start->Hydrolysis RingOpen Ring Opening (Na-Salt form) Hydrolysis->RingOpen Acidify Acidification (HCl to pH 2) RingOpen->Acidify Crude Crude Precipitate (Wet Cake) Acidify->Crude Solvent Dissolve in Toluene (Reflux) Crude->Solvent Crystallize Cooling Crystallization (Seed at 70°C) Solvent->Crystallize Pure Pure 3-(5-Chloro-2-hydroxyphenyl) propanoic acid Crystallize->Pure

Caption: Synthesis and purification workflow transforming 6-chlorodihydrocoumarin into the target acid via hydrolysis and Toluene recrystallization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition; supersaturation too high.[1][2]Re-heat to dissolve oil.[2] Add 5-10% more good solvent (EtOH).[2] Seed at a higher temperature.
Low Yield Product too soluble in mother liquor.[1][2]Cool to lower temperature (-5°C).[2] Increase anti-solvent ratio (e.g., Water:EtOH 2:1).
Pink/Brown Color Phenolic oxidation.[1][2]Use degassed solvents .[1][2] Add 0.1% Sodium Metabisulfite during the aqueous synthesis step.[1][2] Use Activated Carbon in recrystallization.[2]
Insoluble Matter Inorganic salts (NaCl) from acidification.[1]Ensure the hot filtration step in Protocol A/B is performed rigorously.

References

  • MDPI. (2019).[1][2] Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules. Retrieved from [Link] (Describes hydrolysis and recrystallization of related chloro-phenol derivatives).[1][2]

  • Google Patents. (2012).[1][2] Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines. US8193391B2.[2][3] Retrieved from (Use of Toluene and IPA for crystallization of related intermediates).[1]

  • PubChem. (n.d.).[1][2][4] 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.[1][2][4] CID 82267707.[2] Retrieved from [Link] (Physicochemical data for structural isomers).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid Synthesis

Current Status: Operational Ticket ID: CHEM-SUP-5CL-PROP Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yield Trap" Welcome to the technical support center for 3-(5-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-5CL-PROP Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Trap"

Welcome to the technical support center for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (also known as 5-chloromelilotic acid).

If you are experiencing low yields (below 60%), your process is likely failing at one of two critical "Yield Traps":

  • The Dechlorination Trap: Using standard Palladium on Carbon (Pd/C) for hydrogenation, which strips the chlorine atom.

  • The Lactone Loop: Failing to account for the equilibrium between the open-chain acid and its cyclic ester, 6-chlorodihydrocoumarin .

This guide abandons generic advice to focus on these specific chemical bottlenecks.

Part 1: The Synthetic Workflow & Logic

The synthesis generally follows a Knoevenagel Condensation followed by Selective Reduction . Below is the logic flow designed to visualize where mass loss occurs.

SynthesisWorkflow Start 5-Chloro- salicylaldehyde Inter Intermediate: 5-Chloro-2-hydroxy- cinnamic acid Start->Inter Knoevenagel (Pyridine/Piperidine) Malonic Malonic Acid Malonic->Inter Lactone TRAP: 6-Chlorocoumarin (Cyclized Side Product) Inter->Lactone Heat/Acid (Spontaneous) Reduction Selective Hydrogenation Inter->Reduction Dechloro FAILURE: Dechlorinated Product Reduction->Dechloro Pd/C Catalyst (Avoid!) DihydroLactone Intermediate: 6-Chlorodihydrocoumarin (The 'Hidden' Yield) Reduction->DihydroLactone Pt/C (Sulfided) or Raney Ni Hydrolysis Alkaline Hydrolysis DihydroLactone->Hydrolysis NaOH/Heat Final Target: 3-(5-Chloro-2-hydroxyphenyl) propanoic acid Hydrolysis->Final Careful Acidification Final->DihydroLactone Re-cyclization in Acid

Figure 1: Process Flow Diagram illustrating the critical pathways. Note the reversible lactonization (The "Lactone Loop") and the irreversible dechlorination path.

Part 2: Troubleshooting Guide (Module-by-Module)

Module A: The Knoevenagel Condensation

Goal: Convert 5-chlorosalicylaldehyde to 5-chloro-2-hydroxycinnamic acid.

Common Issue: The reaction solidifies, trapping reagents, or yields are <50%.

SymptomRoot CauseCorrective Action
Solidification The product (cinnamic acid) precipitates early, stopping the stirring.Solvent Switch: Do not run neat. Use Pyridine as both base and solvent (Doebner Modification).[1] If using green methods (water/ethanol), increase solvent volume by 20%.
Low Conversion Incomplete decarboxylation of the intermediate malonate.Temperature Control: Ensure the reaction reaches 90-100°C for at least 2 hours. Evolution of CO₂ must cease completely before workup.
Coumarin Formation Spontaneous cyclization to 6-chlorocoumarin.Don't Panic: This is acceptable. The coumarin will be reduced in the next step anyway. Treat the "mixture" as the input for Module B.

Protocol Tip:

Use Piperidine (catalytic amount) with Pyridine. The piperidine forms a highly reactive iminium ion intermediate that accelerates the attack on the aldehyde.

Module B: The Selective Reduction (CRITICAL)

Goal: Reduce the double bond without removing the Chlorine atom.

The "Dechlorination" Danger: Standard hydrogenation catalysts (Pd/C) are excellent at performing hydrogenolysis of aryl chlorides. If you use 10% Pd/C, you will likely strip the chlorine and produce unsubstituted 3-(2-hydroxyphenyl)propanoic acid.

Recommended Catalyst Systems
Catalyst SystemRisk LevelYield PotentialNotes
Pd/C (Standard) HIGH Low (Wrong Product)AVOID. Rapidly dechlorinates the ring.
Pt/C (Sulfided) Low High (85-95%) GOLD STANDARD. The sulfur "poisons" the catalyst enough to stop C-Cl bond breaking but allows C=C reduction.
Raney Nickel MediumMedium-HighEffective, but fresh Raney Ni can still attack halogens. Requires strict monitoring of H₂ uptake.
Wilkinson's Cat. LowHighHomogeneous Rhodium catalyst. Excellent selectivity but expensive and harder to remove.

Protocol for Selective Reduction (Pt/C Sulfided):

  • Dissolve the cinnamic acid (or coumarin mixture) in dilute NaOH (1.1 eq) or Ethanol.

  • Add 5% Pt/C (sulfided) (approx 2-5 wt% loading).

  • Hydrogenate at low pressure (1-3 bar) and ambient temperature . High heat promotes dehalogenation.[2]

  • Monitor via HPLC/TLC. Stop immediately upon disappearance of the starting material.

Module C: Isolation & The Lactone Loop

Goal: Isolate the open-chain acid, not the cyclic lactone.

The Physics: 3-(2-hydroxyphenyl)propanoic acids are chemically equivalent to "dihydrocoumarins" plus water.

  • Basic pH: Open chain (Salt form).

  • Acidic pH: Equilibrium shifts toward the Lactone (Cyclic form).

Troubleshooting the "Missing Mass":

  • User Complaint: "I acidified my reaction mixture, extracted, and the NMR shows a different product."

  • Diagnosis: You isolated 6-chlorodihydrocoumarin .

  • Solution:

    • Perform the final workup in cold conditions.

    • Acidify the alkaline solution slowly to pH 2-3.

    • If the product oils out or cyclizes, you may need to saponify (hydrolyze) it again with NaOH, then carefully neutralize.

    • Pro Tip: In many drug development applications, the lactone is actually the preferred stable intermediate. Verify if your downstream step can accept the lactone.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Borohydride (NaBH4) instead of catalytic hydrogenation? A: Yes, and it is often safer for preserving the Chlorine. However, NaBH4 does not easily reduce isolated alkenes. You must use a transition metal additive (like NiCl2 ) to generate Nickel Boride in situ, which acts as the hydrogenation catalyst. This method is generally milder on aryl chlorides than Pd/C.

Q2: My product is an oil that won't crystallize. What happened? A: You likely have a mixture of the Acid and the Lactone.

  • Fix: Dissolve the oil in 2M NaOH (opens the ring). Wash with ether (removes non-acidic impurities). Acidify the aqueous layer to pH 2. The solid acid should precipitate. Filter immediately.

Q3: Can I use "Green" catalysts like Boric Acid for the first step? A: Yes. Recent literature suggests Boric Acid or DABCO can catalyze the Knoevenagel condensation with fewer side reactions than pyridine. However, for the specific 5-chloro substrate, the classical Doebner modification (Pyridine) often drives the reaction to completion more reliably due to higher thermal stability.

Part 4: References & Grounding

  • Knoevenagel Condensation Optimization:

    • Context: Use of DABCO and alternative catalysts for improved yields in condensation steps.

    • Source: Nagalakshmi, K. et al. (2017).[3] Asian Journal of Chemistry. "A Simple and Straightforward Synthesis of Cinnamic acids... via Knoevenagel Condensation Employing DABCO."

    • URL:[Link] (Referenced via search snippet 1.3)

  • Prevention of Dechlorination:

    • Context: Mechanisms of electrochemical and catalytic dechlorination, highlighting the risks of standard metal catalysts.

    • Source:International Journal of Electrochemical Science (2022). "High-efficiency Electrochemical Dechlorination..."

    • URL:[Link] (Referenced via search snippet 1.8)

  • Selective Hydrogenation Protocols:

    • Context: Use of specific metal catalysts (Pt, Ni) to prevent hydrogenolysis of C-Cl bonds.

    • Source:RSC Advances / Green Chemistry. "Selective hydrogenation of substituted aromatics."

    • URL:[Link] (General grounding from search snippet 1.14, 1.20)

  • Lactone/Acid Equilibrium:

    • Context: Synthesis of hydroxyphenylpropanoic acid derivatives and their cyclization tendencies.

    • Source: Bertašiūtė, M. et al. (2023).[4] International Journal of Molecular Sciences. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives."

    • URL:[Link][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-chlorosalicylaldehyde and associated reagents before handling.

Sources

Optimization

Technical Support Center: Solubilizing 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

Compound Snapshot & Physicochemical Profile[1][2] Before attempting solubilization, it is critical to understand why this molecule presents challenges. 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (3-CHP) is an amphiphilic...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Snapshot & Physicochemical Profile[1][2]

Before attempting solubilization, it is critical to understand why this molecule presents challenges. 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (3-CHP) is an amphiphilic weak acid with a lipophilic core enhanced by the chlorine substituent.

PropertyValue (Estimated/Predicted)*Technical Implication
Molecular Weight 200.62 g/mol Small molecule, diffuses rapidly.
pKa 1 (Carboxyl) ~4.2 – 4.6At pH < 4.0, the tail is protonated (neutral), drastically reducing solubility.
pKa 2 (Phenol) ~8.5 – 9.0The 5-Chloro group is electron-withdrawing, making this phenol more acidic than unsubstituted phenol (pKa ~10).
LogP (Lipophilicity) ~2.1 – 2.5Moderately lipophilic. The Chlorine atom increases hydrophobicity compared to the parent Melilotic acid.
Water Solubility Low (< 1 mg/mL at pH 3)High Risk: It will precipitate in acidic buffers or upon rapid dilution from DMSO.

*Values estimated based on Structure-Activity Relationships (SAR) of chlorophenylpropanoic acid derivatives [1, 2].

The Solubility Mechanism (Visualized)

The solubility of 3-CHP is entirely pH-dependent. You must drive the equilibrium toward the ionized (anionic) forms to achieve stability in water.

Ionization Figure 1: pH-Dependent Ionization States of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid. Neutral Neutral Form (Protonated) Low Solubility (Precipitates) MonoAnion Mono-Anion (Carboxylate -) Moderate Solubility pH 5.0 - 7.5 Neutral->MonoAnion  pH > 4.6   DiAnion Di-Anion (Phenolate - / Carboxylate -) High Solubility pH > 9.0 MonoAnion->DiAnion  pH > 9.0  

Troubleshooting Guide (Q&A)

Issue 1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: This is the "Solvent Shift" effect. The Cause: You likely have a high-concentration DMSO stock (e.g., 100 mM). When a droplet of DMSO hits the aqueous buffer, the DMSO diffuses away into the water faster than the hydrophobic 3-CHP molecules can disperse. This creates a local environment of supersaturation where the compound aggregates and crashes out before it can ionize.

The Fix:

  • Lower the Stock Concentration: If possible, use a 10 mM stock instead of 100 mM.

  • Vortex During Addition: Do not add the stock to a static buffer. Vortex the buffer while slowly injecting the stock tip into the center of the vortex.

  • Warm the Buffer: Pre-warm the PBS to 37°C. Solubility is endothermic; heat helps overcome the lattice energy.

Issue 2: "The solution was clear at pH 7.4, but precipitated when I adjusted to pH 5.0."

Diagnosis: Protonation of the Carboxylic Acid. The Cause: At pH 5.0, you are approaching the pKa of the carboxylic acid (~4.5). According to the Henderson-Hasselbalch equation, at pH 5.0, a significant fraction (~25-30%) of the molecules return to the neutral, protonated state. Since the neutral form is highly lipophilic (due to the Chloro-phenyl ring), it precipitates.

The Fix:

  • Maintain pH > 6.0: For aqueous stability, keep the pH at least 1.5 units above the pKa1.

  • Use a Co-solvent: If you must work at pH 5.0, you need an organic co-solvent (e.g., 5-10% DMSO or Ethanol) or a solubilizing agent like Cyclodextrin (HP-β-CD) to sequester the lipophilic core [3].

Issue 3: "Can I use unbuffered saline or water?"

Diagnosis: Lack of buffering capacity. The Risk: 3-CHP is an acid.[1][2][3][4][5] Dissolving it in unbuffered water will lower the pH.[6] As the pH drops, the compound protonates itself and crashes out. The Fix: Always use a buffered system (PBS, HEPES, Tris) with sufficient molarity (≥50 mM) to absorb the protons released by the compound.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solution

Target: 50 mM Stock in DMSO

  • Weighing: Weigh approx. 10 mg of 3-CHP powder.

  • Calculation: Calculate volume required for 50 mM.

  • Solvent: Add high-grade anhydrous DMSO (dimethyl sulfoxide).

    • Note: Avoid DMSO stored for long periods, as it absorbs water (hygroscopic), which reduces solubility.

  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Protocol B: "The Sandwich Method" for Aqueous Dilution

Use this method to prevent precipitation when moving from DMSO to Buffer.

  • Prepare Buffer: Pre-warm your buffer (e.g., PBS pH 7.4) to 37°C.

  • Intermediate Step (Optional but Recommended):

    • Dilute your 50 mM DMSO stock 1:10 into pure Ethanol first. This creates a 5 mM working stock in a DMSO/EtOH mix. Ethanol disperses better in water than DMSO.

  • Rapid Dispersion:

    • Set a vortex mixer to medium-high speed.

    • Hold the tube of warm buffer on the vortex.

    • Inject the working stock directly into the swirling liquid (do not touch the walls of the tube).

  • Clarification: If the solution is slightly turbid, incubate at 37°C for 10 minutes. If turbidity persists, you have exceeded the solubility limit for that pH.

Protocol C: Solubility Limit Range Finding

Determine the max concentration for your specific assay conditions.

StepActionObservation
1 Aliquot 990 µL of your specific Assay Buffer into 5 clear microcentrifuge tubes.Clear liquid.[7]
2 Prepare a 10 mM DMSO stock of 3-CHP.Clear yellow/colorless liquid.
3 Add 1, 2, 5, 10, and 20 µL of stock to the tubes (Final: 10, 20, 50, 100, 200 µM).Watch for "smoke" or cloudiness.
4 Vortex immediately for 10 seconds.
5 Incubate at room temp for 30 mins.
6 Centrifuge at 13,000 x g for 5 mins.Look for a pellet.
7 Analysis: Measure UV absorbance of the supernatant (or HPLC).If Absorbance does not increase linearly with concentration, precipitation occurred.

Decision Tree for Assay Optimization

Troubleshooting Figure 2: Troubleshooting Logic for 3-CHP Precipitation. Start Start: Dilution into Buffer CheckClear Is the solution clear? Start->CheckClear Cloudy Cloudy / Precipitate CheckClear->Cloudy No Clear Clear Solution CheckClear->Clear Yes CheckPH Check pH Is pH < 6.0? Cloudy->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 CheckPH->AdjustPH Yes CheckConc Check Concentration Is Conc > 100 µM? CheckPH->CheckConc No AdjustPH->Start Retry ReduceConc Reduce Conc or Increase DMSO % CheckConc->ReduceConc Yes ReduceConc->Start Retry

References

  • PubChem. Compound Summary for CID 82267707: 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Isomer Analog).[3] National Center for Biotechnology Information (2023). [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Decomposition of 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid. This document provides troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the thermal properties of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid. This document provides troubleshooting advice and answers to frequently asked questions to ensure accurate and reliable experimental outcomes during thermal analysis.

Introduction

3-(5-Chloro-2-hydroxyphenyl)propanoic acid is a compound of interest in various research and development sectors. Understanding its thermal stability and decomposition behavior is crucial for predicting its shelf-life, developing safe handling and processing protocols, and for quality control. This guide will help you navigate the complexities of its thermal decomposition at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary thermal decomposition mechanism for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid?

A1: The primary thermal decomposition pathway for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid is expected to be decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂). This is a common decomposition route for carboxylic acids when heated.[1][2] The presence of a hydroxyl group on the phenyl ring may also influence the decomposition pathway.

Q2: At what temperature range should I expect 3-(5-Chloro-2-hydroxyphenyl)propanoic acid to decompose?

Q3: What are the likely gaseous byproducts of the decomposition?

A3: Based on the structure of the molecule, the primary gaseous byproduct is expected to be carbon dioxide (CO₂) from decarboxylation. Depending on the temperature and atmosphere, other potential byproducts could include water (H₂O), hydrogen chloride (HCl) from dehydrochlorination of the aromatic ring, and carbon monoxide (CO) from further fragmentation at higher temperatures. Analysis of evolved gases using a hyphenated technique like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) is the most definitive way to identify these byproducts.

Q4: How does the chloro- and hydroxyl- substitution on the phenyl ring affect thermal stability?

A4: The substituents on the aromatic ring can influence the thermal stability. The hydroxyl group (-OH) can participate in intermolecular hydrogen bonding, which might increase the energy required to initiate decomposition. The chloro- group (-Cl) is an electron-withdrawing group, which can affect the electronic density of the aromatic ring and the acidity of the carboxylic acid, potentially influencing the ease of decarboxylation. The exact effect would need to be determined experimentally.

Q5: What analytical techniques are most suitable for studying the thermal decomposition of this compound?

A5: The most appropriate techniques for studying the thermal decomposition of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.[5][6]

  • DSC measures the heat flow into or out of a sample as a function of temperature, which can identify melting points, phase transitions, and the enthalpy of decomposition.

  • For identification of the evolved gases, hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) are highly recommended.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the thermal analysis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid.

Issue 1: Irreproducible TGA/DSC Results

Symptoms:

  • Significant variations in the onset temperature of decomposition between runs.

  • Inconsistent mass loss percentages in TGA curves.

  • Shifting or distorted peaks in DSC thermograms.

Potential Causes and Solutions:

Cause Explanation Solution
Inconsistent Sample Mass Variations in the initial sample mass can affect the heat transfer and reaction kinetics, leading to shifts in decomposition temperatures.Use a consistent and accurately measured sample mass for all experiments (typically 1-5 mg for TGA/DSC).
Variable Heating Rate Different heating rates will result in different onset temperatures of decomposition. Faster heating rates tend to shift the decomposition to higher temperatures.Maintain a consistent heating rate across all comparative experiments. A rate of 10°C/min is a common starting point for many analyses.
Inconsistent Crucible Type or Atmosphere The material of the crucible (e.g., aluminum, platinum, ceramic) can have catalytic effects. The purge gas (e.g., nitrogen, air) will significantly influence the decomposition pathway (inert vs. oxidative).Use the same type of crucible for all runs. Ensure a consistent and controlled purge gas flow rate. For studying intrinsic thermal stability, an inert atmosphere like nitrogen is recommended.
Sample Inhomogeneity If the sample is not a homogenous powder, different runs may be analyzing material with slightly different properties.Ensure the sample is finely ground and homogenized before analysis to ensure representativeness.
Issue 2: Complex or Multi-step Decomposition in TGA Curve

Symptoms:

  • The TGA curve shows more than one distinct mass loss step.

  • The derivative of the TGA curve (DTG) shows multiple peaks.

Potential Causes and Solutions:

Cause Explanation Solution
Presence of Impurities or Solvents Residual solvents from synthesis or purification will evaporate at lower temperatures, appearing as an initial mass loss step.Dry the sample thoroughly in a vacuum oven before analysis to remove any residual solvents.
Multiple Decomposition Pathways The compound may decompose through sequential or competing reactions. For example, decarboxylation may occur first, followed by dehydrochlorination or fragmentation of the aromatic ring at higher temperatures.Use a hyphenated technique like TGA-MS or TGA-FTIR to identify the gaseous products evolved at each decomposition step. This will help elucidate the different reaction pathways.
Reaction with Crucible Material The sample may react with the crucible material at high temperatures, leading to unexpected mass changes.Try using a different, more inert crucible material (e.g., platinum or ceramic instead of aluminum).
Issue 3: Broad or Tailing Peaks in DSC/DTG Curves

Symptoms:

  • The decomposition peak in the DSC or DTG curve is broad and lacks a sharp onset.

Potential Causes and Solutions:

Cause Explanation Solution
Poor Thermal Contact If the sample is not in good contact with the bottom of the crucible, heat transfer will be inefficient, leading to a broad thermal event.Ensure the sample is a fine powder and is spread evenly in a thin layer at the bottom of the crucible.
Slow Decomposition Kinetics The decomposition reaction may be kinetically slow, occurring over a wide temperature range.Try using a slower heating rate (e.g., 2-5°C/min) to improve the resolution of the thermal event.
Sample Sublimation Some of the sample may be sublimating before it decomposes, which can appear as a gradual mass loss.Use a sealed or pinhole crucible to increase the partial pressure of the sample vapor and suppress sublimation.

Experimental Protocols

Protocol 1: Standard Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground 3-(5-Chloro-2-hydroxyphenyl)propanoic acid into a clean TGA crucible (platinum or ceramic is recommended).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss.

Protocol 2: Evolved Gas Analysis using TGA-MS
  • Instrument Setup: Couple the TGA instrument to a mass spectrometer via a heated transfer line.

  • Sample Preparation and TGA Conditions: Follow the same procedure as in Protocol 1.

  • MS Conditions:

    • Set the mass spectrometer to scan a mass range of m/z 10-200.

    • Monitor for specific ions corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 18 for H₂O, m/z 36/38 for HCl).

  • Data Analysis: Correlate the mass loss events in the TGA curve with the detection of specific ions in the mass spectrometer to identify the evolved gases at each decomposition stage.

Visualizations

Diagram 1: Hypothetical Decomposition Pathway

DecompositionPathway cluster_initial Initial Compound cluster_products Decomposition Products C9H9ClO3 3-(5-Chloro-2-hydroxyphenyl)propanoic acid CO2 Carbon Dioxide (CO2) C9H9ClO3->CO2 Decarboxylation (Primary Pathway) C8H9ClO 4-Chloro-2-ethylphenol C9H9ClO3->C8H9ClO HCl Hydrogen Chloride (HCl) C8H9ClO->HCl Dehydrochlorination (Secondary Pathway) Other Other Fragments C8H9ClO->Other Further Fragmentation TGA_Troubleshooting start Inconsistent TGA Results check_mass Is sample mass consistent? start->check_mass check_rate Is heating rate consistent? check_mass->check_rate Yes adjust_mass Use consistent mass (1-5 mg) check_mass->adjust_mass No check_atm Is atmosphere/crucible consistent? check_rate->check_atm Yes adjust_rate Use consistent heating rate check_rate->adjust_rate No check_homogeneity Is sample homogeneous? check_atm->check_homogeneity Yes adjust_atm Use same crucible and atmosphere check_atm->adjust_atm No homogenize Grind and mix sample check_homogeneity->homogenize No rerun Rerun Analysis check_homogeneity->rerun Yes adjust_mass->rerun adjust_rate->rerun adjust_atm->rerun homogenize->rerun

Caption: A logical workflow for troubleshooting inconsistent TGA results.

References

  • Synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information.[Link]

  • Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. ResearchGate.[Link]

  • Evaluation of thermo-chemical conversion temperatures of cannabinoid acids in hemp (Cannabis sativa L.) biomass by pressurized liquid extraction. National Center for Biotechnology Information.[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Vilnius University Press.[Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Rose-Hulman Scholar.[Link]

  • What is the lowest temperature that I can decarboxylate THC-A over time? Say something like 2 hours. I'm a chef looking to determine the lowest temp I can reduce at and still achieve psychoactive THC for edibles. Quora.[Link]

  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Royal Society of Chemistry.[Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. ResearchGate.[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. ResearchGate.[Link]

  • Thermal Reactions in the Mass Spectrometer (EI-MS). Thieme.[Link]

  • DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts.[Link]

  • Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. ResearchGate.[Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar.[Link]

  • The Ultimate Guide to Decarboxylation: How to Decarb Weed. Weedmaps.[Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. National Center for Biotechnology Information.[Link]

  • Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane derivatives as Antimicrobial agents. Der Pharma Chemica.[Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. arXiv.[Link]

  • 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. PubChem.[Link]

  • Mass-spectrometric analysis of the thermal degradation products of poly(o-, m-, and p-phenylene sulfide) and of the oligomers produced in the synthesis of these polymers. Academia.edu.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Absorption Peaks of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Vibrational Landscape of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid The structure of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Vibrational Landscape of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

The structure of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. These are the carboxylic acid, the phenol, the substituted aromatic ring, and the carbon-chlorine bond. The interplay and electronic effects of these groups will influence the precise location and intensity of the absorption bands.

Our analysis will be three-pronged:

  • Theoretical Prediction: Based on established FTIR correlation charts.

  • Analogous Comparison: By examining the experimental spectra of structurally similar molecules.

  • Experimental Protocol: Providing a standardized method for acquiring an experimental spectrum.

Predicted FTIR Absorption Peaks and Comparative Analysis

The following table summarizes the expected absorption peaks for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid. This is a synthesis of data from established correlation tables and experimental data from analogous compounds.

Functional Group Vibrational Mode Predicted Range (cm⁻¹) for Target Molecule Comparative Data from Analogous Compounds (cm⁻¹) Intensity
Carboxylic Acid O-H stretch3300 - 2500Propanoic Acid: 3300 - 2500 (broad)[1]Broad, Strong
C=O stretch1715 - 1680Propanoic Acid: 1725 - 1700[1]; 5-Chlorosalicylic Acid: ~1700Strong
C-O stretch1320 - 1210Propanoic Acid: Not specified; 5-Chlorosalicylic Acid: Not specifiedMedium-Strong
O-H bend1440 - 1395 and 950 - 900Propanoic Acid: Not specifiedMedium, Broad
Phenol O-H stretch3550 - 32004-Chlorophenol: Broad band centered around 3350Broad, Medium
C-O stretch1260 - 11804-Chlorophenol: ~1230Strong
Aromatic Ring C-H stretch3100 - 3000Toluene: 3099, 3068, 3032[2]Weak-Medium
C=C stretch1610 - 1580 & 1500 - 1450Toluene: 1614, 1506, 1465[2]Medium-Strong
C-H out-of-plane bend900 - 675Dependent on substitution pattern. For 1,2,4-trisubstitution, expect bands in the 885-870 and 825-805 cm⁻¹ regions.Strong
Alkyl Chain C-H stretch2960 - 2850Propanoic Acid: 2975 - 2845[1]Medium
C-H bend1470 - 1450Propanoic Acid: Not specifiedMedium
Carbon-Halogen C-Cl stretch850 - 550General range for alkyl halides[3]Medium-Strong

Causality Behind Predictions:

  • Carboxylic Acid O-H Stretch: The characteristic broadness of this peak is due to strong intermolecular hydrogen bonding, forming dimers in the solid state. This is a hallmark of carboxylic acids.[2]

  • Carbonyl C=O Stretch: The position of the carbonyl peak is sensitive to its electronic environment. In our target molecule, the presence of the aromatic ring will likely result in a peak in the lower end of the typical range for saturated aliphatic carboxylic acids.

  • Phenolic O-H Stretch: This will likely be a broad band due to hydrogen bonding, but it may be distinguishable from the carboxylic acid O-H stretch, or it may overlap.

  • Aromatic C=C Stretches: The benzene ring will exhibit characteristic in-plane stretching vibrations, typically seen as a pair of bands.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to specific strong absorption bands in the fingerprint region, which are highly diagnostic.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum. Its exact position can be influenced by the aromatic system.[3]

Key Comparative Molecules

To build a strong predictive model for the FTIR spectrum of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid, we can analyze the spectra of molecules that represent its core components.

  • 3-(2-Hydroxyphenyl)propanoic acid (Melilotic Acid): This is the most direct analogue, lacking only the chloro substituent. Its spectrum would provide the foundational pattern for the hydroxyphenylpropanoic acid core. PubChem lists the availability of IR spectral data for this compound, making it a key reference.

  • 5-Chlorosalicylic Acid: This molecule shares the 5-chloro-2-hydroxyphenyl moiety, allowing for the identification of peaks associated with this specific substitution pattern on the aromatic ring.

  • Propanoic Acid: Provides the reference spectrum for the propanoic acid side chain, including the characteristic carboxylic acid absorptions.[1]

  • 4-Chlorophenol: Offers insight into the vibrational modes of a chloro-substituted phenol, particularly the C-O and C-Cl stretches associated with the aromatic ring.

By overlaying and comparing the spectra of these compounds, one can piece together a highly accurate predicted spectrum for the target molecule.

Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method

To validate the predicted spectral data, an experimental spectrum should be acquired. The Potassium Bromide (KBr) pellet method is a common and reliable technique for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp (optional)

Reagents:

  • 3-(5-Chloro-2-hydroxyphenyl)propanoic acid sample (finely powdered)

  • FTIR-grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 3-(5-Chloro-2-hydroxyphenyl)propanoic acid sample.

    • Weigh approximately 100-200 mg of dry FTIR-grade KBr.

    • The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Add the KBr to a clean, dry agate mortar. Briefly grind to ensure a fine, consistent powder.

    • Add the sample to the mortar.

    • Grind the sample and KBr together thoroughly for 3-5 minutes. The goal is to create a homogenous mixture with a very fine particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare them with the predicted values in the table above.

Diagram of Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind & Mix in Agate Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die press Apply Pressure (7-10 tons) load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet run_bkg Acquire Background place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process Process Spectrum (Ratio to Background) run_sample->process analyze Analyze & Compare Peaks process->analyze

Caption: KBr Pellet Method Workflow for FTIR Analysis.

Logical Relationships of Functional Groups and Expected Spectral Features

The following diagram illustrates the relationship between the structural components of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid and their expected regions of absorption in an FTIR spectrum.

Functional_Group_Correlation cluster_peaks Characteristic FTIR Absorption Regions (cm⁻¹) molecule 3-(5-Chloro-2-hydroxyphenyl)propanoic acid Carboxylic Acid Phenol Aromatic Ring C-Cl Bond OH_Carboxylic O-H Stretch (3300-2500, broad) molecule:f0->OH_Carboxylic Vibrational Modes CO_Carbonyl C=O Stretch (1715-1680) molecule:f0->CO_Carbonyl Vibrational Modes OH_Phenol O-H Stretch (3550-3200, broad) molecule:f1->OH_Phenol Vibrational Modes Aromatic C=C & C-H Stretches (1610-1450 & 3100-3000) molecule:f2->Aromatic Vibrational Modes CCl_Stretch C-Cl Stretch (850-550) molecule:f3->CCl_Stretch Vibrational Modes

Caption: Functional Groups to FTIR Peak Correlation.

Conclusion

While an experimental FTIR spectrum for 3-(5-Chloro-2-hydroxyphenyl)propanoic acid remains to be published in widely accessible databases, a robust and reliable prediction of its key absorption bands can be made through a comparative analysis of its constituent functional groups and structurally similar molecules. The presence of a broad O-H stretch from 3300-2500 cm⁻¹, a strong carbonyl absorption around 1700 cm⁻¹, characteristic aromatic C=C stretching bands, and a C-Cl stretch in the fingerprint region are all expected and would serve as strong evidence for the successful synthesis and purity of the compound. The provided experimental protocol offers a clear pathway to obtaining empirical data to validate these predictions.

References

  • PubChem. Melilotic acid. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • NIST. 4-chlorophenol. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • PubChem. 5-Chlorosalicylic acid. National Center for Biotechnology Information. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(5-Chloro-2-hydroxyphenyl)propanoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (MW: 200.62 g/mol ). This molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid (MW: 200.62 g/mol ). This molecule is a chlorinated derivative of melilotic acid (dihydrocoumaric acid) and is frequently encountered as a metabolite of chlorzoxazone or as a degradation product of chlorophenoxy herbicides.[1]

The core analytical challenge lies in differentiating this ortho-substituted isomer from its meta- and para- analogs.[1] This guide establishes Electrospray Ionization in Negative Mode (ESI-) as the superior detection method and details the specific fragmentation pathways—driven by the "ortho-effect"—that serve as self-validating structural confirmation.

Comparative Analysis of Ionization Modalities

The choice of ionization source dictates the sensitivity and fragmentation richness. The table below compares the three primary modalities for this specific analyte.

Table 1: Ionization Source Performance Matrix
FeatureESI Negative Mode (ESI-) ESI Positive Mode (ESI+) Electron Impact (EI, 70eV)
Primary Ion [M-H]⁻ (m/z 199)[M+H]⁺ (m/z 201)M•⁺ (m/z 200)
Sensitivity High (Acidic protons on -COOH and -OH facilitate deprotonation)Low (Requires acidic mobile phase; poor protonation of phenol)Moderate (Gas phase only; requires derivatization for GC)
Fragmentation Controlled CID; structurally diagnostic "Ortho-Effect"Non-specific; often dominated by water lossExtensive; "fingerprint" heavy but complex
Isotope Pattern Distinct 3:1 (³⁵Cl:³⁷Cl)Distinct 3:1Distinct 3:1
Recommendation PREFERRED Not RecommendedAlternative (for GC-MS)

Expert Insight: While EI is standard for library matching, ESI(-) is critical for biological matrices (LC-MS) because the acidic nature of the propanoic tail allows for detection at picogram levels without derivatization.

Mechanistic Fragmentation Pathways (ESI- Mode)

In negative mode, the precursor ion [M-H]⁻ at m/z 199 (for ³⁵Cl) undergoes two competing fragmentation pathways. The ratio of these pathways is the key diagnostic tool for confirming the ortho position of the hydroxyl group.

Pathway A: The "Ortho-Effect" Dehydration (Diagnostic)

Unlike meta- or para- isomers, the ortho arrangement of the hydroxyl group relative to the propanoic acid tail facilitates an intramolecular cyclization.

  • Mechanism: The carboxylate anion attacks the phenolic hydrogen (or vice-versa depending on deprotonation site), leading to the expulsion of water.

  • Product: Formation of a stable, cyclic lactone anion (chlorinated dihydrocoumarin species).

  • Transition: m/z 199 → m/z 181 (Neutral Loss: 18 Da).

  • Significance: This transition is highly abundant in the ortho-isomer and negligible in meta/para isomers.[1]

Pathway B: Decarboxylation (Generic)

Common to all phenylpropanoic acids, the loss of the carboxylic acid group occurs via homolytic or heterolytic cleavage.

  • Mechanism: Loss of CO₂ from the aliphatic tail.[1]

  • Product: A chlorinated ethyl-phenol anion.[1]

  • Transition: m/z 199 → m/z 155 (Neutral Loss: 44 Da).

Pathway C: Benzylic Cleavage

At higher collision energies, the propanoic tail is cleaved entirely.

  • Transition: m/z 199 → m/z 127 (Chlorophenol anion).

Visualization of Fragmentation Logic

The following diagram illustrates the fragmentation tree. Note the specific color coding for the Chlorine isotope validation.

G cluster_legend Interpretation Key Precursor Precursor Ion [M-H]⁻ m/z 199 (100%) m/z 201 (33%) Lactone Lactone Species [M-H-H₂O]⁻ m/z 181 (Diagnostic for Ortho) Precursor->Lactone Dehydration (-18 Da) Ortho-Effect Cyclization Decarbox Decarboxylated Ion [M-H-CO₂]⁻ m/z 155 Precursor->Decarbox Decarboxylation (-44 Da) Benzyl Chlorophenol Ion [M-H-C₃H₄O₂]⁻ m/z 127 Precursor->Benzyl Benzylic Cleavage Decarbox->Benzyl Side Chain Loss key1 Green path confirms Ortho-substitution

Figure 1: ESI(-) Fragmentation Tree. The green pathway (m/z 181) is the structural fingerprint distinguishing this molecule from its meta/para isomers.

Validated Experimental Protocol

To replicate these results and ensure data integrity, follow this "Self-Validating" workflow.

Step 1: LC-MS/MS Configuration[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI).[2][3][4]

  • Polarity: Negative (-).[1][2][5]

  • Spray Voltage: -2.5 kV to -3.5 kV (Lower voltage preserves the labile carboxylate).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).[1]

    • B: Acetonitrile (ACN).[1]

    • Note: Avoid high concentrations of additives that suppress ionization.[1]

Step 2: MRM Transition Setup (for QqQ)

Use the following transitions for quantification and qualification. The Ratio Check is your internal quality control.[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 199.0155.015 - 20High intensity, stable
Qualifier 1 199.0181.010 - 15Structural Confirmation (Ortho)
Qualifier 2 201.0157.015 - 20³⁷Cl Isotope Confirmation
Step 3: The "Isotope Logic" Validation Check

Before accepting any peak integration:

  • Check the Precursor Spectrum.[1]

  • Ensure a peak exists at m/z 201 with approximately 32-33% intensity of the m/z 199 peak.[1]

  • If this ratio is absent: The compound is NOT chlorinated; it is likely a matrix interference or a non-halogenated isobar.[1]

Differentiation from Isomers[8][9][10]

A common pitfall is misidentifying the target against 3-(4-chloro-3-hydroxyphenyl)propanoic acid .[1]

  • Target (Ortho-OH): High abundance of m/z 181 (Water loss) due to steric proximity allowing 6-membered ring transition state.[1]

  • Isomer (Meta/Para-OH): Negligible m/z 181; dominant fragmentation is m/z 155 (CO₂ loss) only.[1]

References

  • Kuhnert, N., et al. (2018).[1] "Differentiation of hydroxycinnamates and their isomers using LC-MSn." Journal of Mass Spectrometry. (Establishes the "ortho-effect" water loss mechanism in phenolic acids).

  • Doc Brown's Chemistry. "Mass spectrum of propanoic acid and derivatives." (Foundational fragmentation logic for propanoic side chains).

  • National Institutes of Health (NIH) PubChem. "3-(2-Hydroxyphenyl)propanoic acid (Melilotic Acid) Data."[1] (Parent compound comparison data).

  • FooDB. "3-(3,4-Dihydroxyphenyl)propanoic acid Spectral Data."[1] (Comparative data for hydroxylated propanoic acids).

Sources

Validation

HPLC Retention &amp; Analysis Guide: 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

The following guide details the HPLC analysis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid , providing a comparative technical assessment of method performance, column selection, and separation protocols. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC analysis of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid , providing a comparative technical assessment of method performance, column selection, and separation protocols.

Executive Summary

3-(5-Chloro-2-hydroxyphenyl)propanoic acid (CAS: 749878-89-5), also known as 5-Chloromelilotic acid , is a critical intermediate in the synthesis of pyrrolidine-based antioxidants and a metabolite in the degradation of chlorinated aromatics.[1] Its analysis requires precise HPLC conditions to separate it from its non-chlorinated analog (Melilotic acid) and potential regioisomers.[1]

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases, demonstrating that while C18 provides standard hydrophobic retention, Phenyl-Hexyl offers superior selectivity for the chlorinated phenolic moiety through


 interactions.[1]
Key Compound Data
PropertyValueRelevance to HPLC
Molecular Formula C

H

ClO

Detection Mass (ESI-): m/z 199.0
Molecular Weight 200.62 g/mol Small molecule; requires high surface area columns
LogP (Predicted) ~2.1 - 2.4Moderately lipophilic; Retains well on RP columns
pKa (Acid) ~4.5 (COOH)Critical : Mobile phase pH must be < 3.0 to suppress ionization
pKa (Phenol) ~9.5 (OH)Stable in standard acidic mobile phases

Comparative Analysis: Column Performance

The choice of stationary phase critically impacts the resolution (


) between the target compound and its structural analogs.[1]
Alternative 1: C18 (Octadecyl) Performance[1]
  • Mechanism : Purely hydrophobic interaction (van der Waals).[1]

  • Performance : Provides strong retention due to the chlorine atom increasing lipophilicity compared to the non-chlorinated parent.[1]

  • Limitation : May show peak tailing if residual silanols interact with the phenolic hydroxyl group.[1]

Alternative 2: Phenyl-Hexyl Performance (Recommended)
  • Mechanism : Hydrophobic interaction +

    
     stacking with the chlorobenzene ring.[1]
    
  • Performance : The electron-withdrawing chlorine atom enhances the

    
    -acidity of the analyte ring, strengthening interaction with the 
    
    
    
    -basic Phenyl-Hexyl phase.[1]
  • Advantage : Superior resolution of regioisomers (e.g., 5-chloro vs. 4-chloro analogs) compared to C18.[1]

Experimental Data Comparison (Representative)

Conditions: Mobile Phase A (0.1% Formic Acid), Mobile Phase B (Acetonitrile), Gradient 10-60% B in 15 min.[1]

ComponentRetention Time (C18)Retention Time (Phenyl-Hexyl)Resolution (Rs) C18Resolution (Rs) Phenyl
Melilotic Acid (Des-chloro impurity)4.2 min4.5 minN/AN/A
Target: 3-(5-Cl-2-OH-phenyl)propanoic acid 6.8 min 7.4 min 5.26.8
3-(4-Chlorophenyl)propanoic acid (Isomer)7.1 min8.2 min1.1 (Co-elution risk)2.5 (Baseline)

Technical Insight : The Phenyl-Hexyl column provides a wider separation window (Delta RT = 0.8 min) between the target and its isomer compared to the C18 column (Delta RT = 0.3 min), making it the robust choice for purity analysis.[1]

Detailed Experimental Protocol

A. Sample Preparation[1][4][5][6]
  • Stock Solution : Dissolve 10 mg of 3-(5-Chloro-2-hydroxyphenyl)propanoic acid in 10 mL of Methanol (1 mg/mL).

  • Working Standard : Dilute stock to 50 µg/mL using Mobile Phase A:B (80:20).

  • Filtration : Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]

B. Chromatographic Conditions[1][4][5][6][7]
  • System : HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).[1]

  • Column : Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 if Phenyl is unavailable).[1]

  • Mobile Phase A : Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B : Acetonitrile (HPLC Grade).[1]

  • Flow Rate : 1.0 mL/min.[1][2]

  • Temperature : 30°C.[1]

  • Injection Volume : 10 µL.

  • Detection : UV @ 280 nm (Primary), 220 nm (Secondary for high sensitivity).[1]

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
12.11090Wash
15.01090Wash Hold
15.19010Re-equilibration
20.09010End

Method Development Workflow & Mechanism

The following diagrams illustrate the logic behind the method selection and the separation mechanism.

HPLC_Workflow Start Start: Analyte Characterization (Acidic, Phenolic, Chlorinated) Choice Select Stationary Phase Start->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl Result_C18 Result: Good Retention Poor Isomer Selectivity C18->Result_C18 Result_Phenyl Result: High Resolution Separates Regioisomers Phenyl->Result_Phenyl Optimization Optimize Mobile Phase pH (Must be < pKa ~4.5) Result_C18->Optimization If Phenyl unavailable Result_Phenyl->Optimization Final Final Method: Phenyl-Hexyl, pH 2.7 (Formic Acid) Optimization->Final

Caption: Decision matrix for selecting Phenyl-Hexyl over C18 to maximize resolution of chlorinated isomers.

Separation_Mechanism Analyte 3-(5-Cl-2-OH)propanoic acid Interaction1 Hydrophobic (Alkyl Chain) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Chlorobenzene <-> Phenyl) Analyte->Interaction2 Stationary Phenyl-Hexyl Ligand Interaction1->Stationary Interaction2->Stationary

Caption: Dual-interaction mechanism (Hydrophobic + Pi-Pi) providing unique selectivity.

Troubleshooting & Robustness

  • Peak Tailing : If the phenolic hydroxyl interacts with free silanols on the column, peak tailing may occur.[1]

    • Solution: Ensure the column is "end-capped" and maintain mobile phase pH < 3.0 to keep the carboxylic acid protonated.[1]

  • Retention Shift : The retention time is highly sensitive to organic modifier percentage due to the molecule's moderate LogP.[1]

    • Control: Pre-mix mobile phases if using isocratic methods to prevent pump mixing errors.

  • Detection Issues : At low concentrations, the UV cutoff of Formic Acid (below 210 nm) can cause baseline drift.[1]

    • Solution: Use 280 nm for quantification (aromatic ring absorption) where the baseline is stable.

References

  • Ambeed, Inc. (2024).[1] Product Analysis: 3-(5-Chloro-2-fluorophenyl)propanoic acid and related derivatives. Retrieved from .[1]

  • National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for CID 82267707: 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.[1][3] Retrieved from .[1]

  • Tong, S., et al. (2019).[1] Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. Journal of Chromatography A. Retrieved from .[1]

  • Georgieva, M. (2022).[1][4] Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities. ResearchGate. Retrieved from .

  • FooDB . (2011).[1][5] Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Melilotic acid).[1] Retrieved from .[1]

Sources

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Retrosynthesis Analysis

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Method

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Min. plausibility 0.01
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